Daidzein-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D,5D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-UMCLXPAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])OC=C(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442180 | |
| Record name | Daidzein-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291759-05-2 | |
| Record name | Daidzein-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Daidzein-d6: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterated isoflavone, Daidzein-d6. It covers its core chemical properties, structural details, and key experimental applications, with a focus on methodologies relevant to research and development.
Core Chemical and Physical Properties
This compound is the isotopically labeled form of Daidzein, a naturally occurring isoflavone found in soybeans and other legumes. The deuterium labeling makes it an invaluable tool in metabolic studies, pharmacokinetics, and as an internal standard for quantitative mass spectrometry.
General Properties
The general chemical properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl-2,3,5,6-d4)-4H-chromen-4-one-6,8-d2 | [1] |
| Synonyms | [6,8,2′,3′,5′,6′-D6]-Daidzein, 4',7-Dihydroxyisoflavone-d6 | [1][2] |
| Appearance | Off-White Crystalline Solid | [1] |
| Primary Application | Labeled aglycon of Daidzin; Internal standard | [3] |
| Storage Temperature | -20°C Freezer | [1] |
Physicochemical Data
Quantitative physicochemical data for this compound and its non-deuterated analog, Daidzein, are provided for comparison.
| Property | This compound | Daidzein | Reference |
| CAS Number | 291759-05-2 | 486-66-8 | [3] |
| Molecular Formula | C₁₅H₄D₆O₄ | C₁₅H₁₀O₄ | [3] |
| Molecular Weight | 260.27 g/mol | 254.24 g/mol | [3] |
| Monoisotopic Mass | 260.09556927 Da | 254.05790882 Da | [1] |
| Topological Polar Surface Area | 66.8 Ų | 66.8 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | 4 | [1] |
| Melting Point | Not available | 315-323 °C (decomposes) | [4] |
Chemical Structure and Spectroscopic Analysis
The structure of this compound is identical to Daidzein, with six hydrogen atoms replaced by deuterium atoms at specific positions on the aromatic rings. This substitution is key to its utility as an internal standard, as it is chemically identical but mass-shifted.
Figure 1. Chemical Structure of this compound ([6,8,2′,3′,5′,6′-D6]-Daidzein).
Mass Spectrometry
In mass spectrometry, this compound is distinguished from Daidzein by its higher molecular weight.
-
Daidzein: The [M-H]⁻ ion is observed at m/z 253.0495.[5] Characteristic product ions from fragmentation include m/z 225.0556 (loss of CO) and m/z 197.0606 (successive loss of CO).[5]
-
This compound: The [M-H]⁻ ion is expected at m/z 259.0872, a +6 Da shift from the unlabeled compound. The fragmentation pattern is expected to be similar, with corresponding mass shifts in the fragments containing deuterium atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides definitive confirmation of the deuteration positions. The protons at the 6, 8, 2', 3', 5', and 6' positions in Daidzein are absent in the spectrum of this compound. The table below compares the reported chemical shifts for Daidzein with the expected spectrum for this compound.
| Proton Position | Daidzein ¹H Chemical Shift (δ, ppm) in DMSO-d6 | Expected this compound ¹H Chemical Shift (δ, ppm) in DMSO-d6 | Reference |
| H-2 | 8.27 (s) | 8.27 (s) | [3] |
| H-5 | 7.96 (d, J=6.6 Hz) | 7.96 (d, J=6.6 Hz) | [3] |
| H-2', H-6' | 7.37 (dd, J=6.8, 1.2 Hz) | Absent | [3] |
| H-6 | 6.93 (dd, J=6.6, 1.3 Hz) | Absent | [3] |
| H-8 | 6.84 (d, J=1.3 Hz) | Absent | [3] |
| H-3', H-5' | 6.75 (dd, J=6.8, 1.2 Hz) | Absent | [3] |
| 7-OH | 10.89 (s) | 10.89 (s) | [3] |
| 4'-OH | 9.54 (s) | 9.54 (s) | [3] |
Experimental Protocols
This compound is primarily used in two main experimental contexts: as a synthesized labeled compound for tracer studies and as an internal standard for quantification of Daidzein.
Synthesis of [6,8,2′,3′,5′,6′-D6]-Daidzein
A common method for preparing deuterated Daidzein is through acid-catalyzed hydrogen/deuterium exchange on the aromatic protons.[2]
Methodology:
-
Reagent Preparation: Prepare the deuterating reagent, D₃PO₄:BF₃/D₂O.
-
Reaction: Dissolve Daidzein in the deuterating reagent.
-
Heating: Heat the mixture at 100°C to facilitate the H/D exchange at the activated aromatic positions (6, 8, 2', 3', 5', and 6').
-
Quenching & Extraction: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and quench with H₂O. Extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product using flash column chromatography (silica gel) to isolate pure [6,8,2′,3′,5′,6′-D6]-Daidzein.
-
Verification: Confirm the structure, isotopic purity, and positions of deuterium incorporation using mass spectrometry and ¹H NMR.[2]
Caption: Workflow for the synthesis of this compound.
Quantification of Daidzein in Biological Samples using LC-MS/MS
This compound is the ideal internal standard (IS) for quantifying Daidzein in complex matrices like plasma or urine due to its similar chemical behavior and distinct mass.[6][7]
Methodology:
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of this compound internal standard solution (of known concentration).
-
For total Daidzein (aglycone + conjugates), perform enzymatic hydrolysis using β-glucuronidase/sulfatase.[4]
-
Perform protein precipitation by adding acetonitrile or methanol. Vortex and centrifuge to pellet proteins.
-
Alternatively, use liquid-liquid extraction (e.g., with n-hexane-diethyl ether) or solid-phase extraction (SPE) for sample cleanup.[7]
-
-
Chromatographic Separation (UPLC/HPLC):
-
Mass Spectrometric Detection (Tandem Quadrupole MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Daidzein: Q1: 253.1 → Q3: 225.1 (quantifier), Q1: 253.1 → Q3: 197.1 (qualifier).[5]
-
This compound (IS): Q1: 259.1 → Q3: 231.1 (or other appropriate fragment).
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Daidzein/Daidzein-d6) against the concentration of Daidzein standards.
-
Calculate the concentration of Daidzein in the unknown samples using the regression equation from the calibration curve.
-
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Daidzein-d6: A Comprehensive Technical Guide and Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical profile of Daidzein-d6, a deuterated internal standard essential for the accurate quantification of daidzein in various biological matrices. This document outlines the key quality control parameters, experimental methodologies, and relevant biochemical pathways, presented in a format analogous to a comprehensive Certificate of Analysis.
Product Identification and Specifications
This compound is the deuterated form of daidzein, a prominent isoflavone found in soybeans and other legumes. Its use as an internal standard in mass spectrometry-based assays is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of quantitative results.
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 291759-05-2[1] |
| Chemical Formula | C₁₅H₄D₆O₄[1] |
| Molecular Weight | 260.27 g/mol [1] |
| Appearance | Off-white to gray solid[2] |
| Solubility | Soluble in DMSO (10 mM)[3] |
| Storage | Store at 4°C under nitrogen. For long-term storage, store in solvent at -80°C for up to 6 months.[2] |
Analytical Data
The following tables summarize the quantitative data obtained from the analysis of a representative batch of this compound.
Table 2.1: Purity and Isotopic Enrichment
| Test | Method | Result |
| Chemical Purity | HPLC | 96.07%[2][4] |
| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % D |
| Deuteration Pattern | NMR Spectroscopy | 6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one[5] |
Table 2.2: Spectroscopic Data
| Technique | Data |
| Mass Spectrometry (ESI-) | [M-H]⁻ = 259.1 m/z |
| ¹H-NMR (DMSO-d₆) | Conforms to structure; absence of signals at deuterated positions |
| ¹³C-NMR (DMSO-d₆) | Conforms to structure |
Experimental Protocols
The following sections detail the methodologies used to obtain the analytical data presented above.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the chemical purity of this compound by assessing the presence of non-deuterated daidzein and other impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A gradient system of acetonitrile and water, both containing 0.1% formic acid, is commonly employed.
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent, such as methanol or DMSO.
-
The sample is injected into the HPLC system.
-
The chromatogram is monitored at a wavelength of approximately 254 nm.
-
The peak area of this compound is compared to the total peak area of all components in the chromatogram to calculate the purity.
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
Objective: To confirm the molecular weight of this compound and to determine its isotopic purity.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
The sample is introduced into the mass spectrometer via direct infusion or LC.
-
The mass spectrum is acquired in negative ionization mode.
-
The molecular ion peak corresponding to the [M-H]⁻ of this compound (m/z 259.1) is observed and its mass accuracy is determined.
-
The relative abundance of the molecular ion of unlabeled daidzein (m/z 253.1) is measured to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
The this compound sample is dissolved in a deuterated solvent, typically DMSO-d₆.
-
¹H and ¹³C NMR spectra are acquired.
-
The ¹H NMR spectrum is examined for the absence of signals at the 2', 3', 5', 6', 6, and 8 positions, confirming successful deuteration at these sites. The remaining proton signals should correspond to the expected structure of daidzein.
-
The ¹³C NMR spectrum is analyzed to ensure that the carbon skeleton is consistent with the daidzein structure.
Visualizations
The following diagrams illustrate key aspects of this compound, from its molecular structure to its role in metabolic studies.
Caption: Chemical structure of this compound.
Caption: A typical analytical workflow for the certification of this compound.
Caption: Simplified metabolic pathway of daidzein by gut microbiota.
References
Synthesis and Isotopic Purity of Daidzein-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Daidzein-d6. Deuterated daidzein is a critical internal standard for mass spectrometry-based quantification of daidzein in biological matrices, enabling more accurate pharmacokinetic and metabolic studies. This document details the synthetic methodologies, experimental protocols for isotopic purity assessment, and presents relevant data in a structured format.
Synthesis of this compound
The most common and efficient method for preparing this compound is through acid-catalyzed hydrogen-deuterium (H/D) exchange on the aromatic rings of unlabeled daidzein. The protons ortho and para to the phenolic hydroxyl groups are susceptible to electrophilic substitution by deuterium ions from a strong deuterated acid.
A key method for the synthesis of [6,8,2′,3′,5′,6′-D6]-daidzein involves the use of a potent deuterating reagent, D3PO4·BF3 in deuterated water (D2O), at elevated temperatures.[1] This approach ensures high levels of deuterium incorporation at specific, stable positions. An alternative method involves H/D exchange using reagents like phosphorus tribromide (PBr3) or sodium deuteroxide (NaOD) in D2O, or deuterated trifluoroacetic acid.[1] These methods can yield deuterated products with isotopic purities of 90% or higher.[2]
Synthetic Pathway
The synthesis of this compound via acid-catalyzed H/D exchange can be visualized as a direct deuteration of the daidzein molecule. The strong deuterated acid facilitates the electrophilic substitution of hydrogen atoms with deuterium atoms on the electron-rich aromatic rings.
Experimental Protocol: Synthesis of [6,8,2′,3′,5′,6′-D6]-daidzein
The following protocol is based on the method described by Rasku and Wähälä (2000).[1]
Materials:
-
Daidzein
-
Deuterated phosphoric acid (D3PO4)
-
Boron trifluoride deuterate (BF3·D2O)
-
Deuterium oxide (D2O)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare the deuterating reagent by carefully mixing D3PO4 and BF3·D2O.
-
Dissolve daidzein in a minimal amount of a suitable deuterated solvent.
-
Add the deuterating reagent to the daidzein solution in a sealed reaction vessel.
-
Heat the reaction mixture at 100°C for a specified period (e.g., 24-48 hours) to facilitate the H/D exchange.
-
After cooling to room temperature, quench the reaction by carefully adding the mixture to ice-cold D2O.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with deuterated brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain pure this compound.
Isotopic Purity Analysis
The isotopic purity of the synthesized this compound is crucial for its use as an internal standard. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS), is a powerful tool for determining the isotopic distribution of the deuterated product.
2.1.1. Experimental Protocol: LC-MS/MS Analysis
The following is a general protocol that can be adapted for the analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate daidzein from any impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 259.1 (for this compound, [M-H]⁻).
-
Product Ions (Q3): Monitor characteristic fragment ions of daidzein. For example, for unlabeled daidzein (m/z 253.1), fragments around m/z 135.0 and 117.0 are observed. The corresponding fragments for this compound would be shifted by the number of deuterium atoms in the fragment.
Data Analysis: The isotopic purity is determined by analyzing the mass spectrum of the this compound peak. The relative intensities of the ions corresponding to different numbers of deuterium atoms (d0 to d6) are measured to calculate the percentage of the desired d6 isotopologue.
Table 1: Theoretical and Observed Mass-to-Charge Ratios for Daidzein Isotopologues in Negative Ion Mode
| Isotopologue | Chemical Formula | Theoretical m/z ([M-H]⁻) |
| Daidzein-d0 | C15H9O4⁻ | 253.0501 |
| Daidzein-d1 | C15H8DO4⁻ | 254.0564 |
| Daidzein-d2 | C15H7D2O4⁻ | 255.0626 |
| Daidzein-d3 | C15H6D3O4⁻ | 256.0689 |
| Daidzein-d4 | C15H5D4O4⁻ | 257.0752 |
| Daidzein-d5 | C15H4D5O4⁻ | 258.0814 |
| This compound | C15H3D6O4⁻ | 259.0877 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the positions of deuterium incorporation by observing the disappearance of proton signals at specific chemical shifts. The isotopic purity can be estimated by comparing the integration of the remaining proton signals to a known internal standard. ¹³C NMR can also be used to observe changes in the carbon signals due to the presence of deuterium.
2.2.1. Experimental Protocol: ¹H NMR Analysis
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a known amount of this compound and an internal standard (e.g., dimethyl sulfoxide-d6 with a known amount of a non-deuterated standard) in a suitable deuterated solvent (e.g., DMSO-d6).
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
Data Analysis:
-
Identify the signals corresponding to the aromatic protons of daidzein (positions 6, 8, 2', 3', 5', and 6').
-
The significant reduction or disappearance of these signals in the ¹H NMR spectrum of this compound confirms successful deuteration at these positions.
-
Calculate the percentage of deuteration at each position by comparing the integral of the residual proton signal to the integral of the internal standard.
Table 2: Expected ¹H NMR Chemical Shift Changes upon Deuteration of Daidzein
| Proton Position | Typical Chemical Shift (ppm) in DMSO-d6 | Expected Observation in this compound |
| H-2 | ~8.3 | Signal remains |
| H-5 | ~7.9 | Signal remains |
| H-6 | ~6.9 | Signal disappears/significantly reduced |
| H-8 | ~6.8 | Signal disappears/significantly reduced |
| H-2', H-6' | ~7.4 | Signal disappears/significantly reduced |
| H-3', H-5' | ~6.8 | Signal disappears/significantly reduced |
Workflow for Isotopic Purity Determination
The overall workflow for determining the isotopic purity of synthesized this compound involves a combination of purification and analytical techniques.
Conclusion
The synthesis of this compound with high isotopic purity is achievable through acid-catalyzed H/D exchange. Rigorous analysis using both mass spectrometry and NMR spectroscopy is essential to confirm the level and positions of deuterium incorporation. This well-characterized, isotopically labeled internal standard is indispensable for accurate and reliable quantification of daidzein in complex biological samples, thereby supporting critical research in pharmacology and drug development.
References
Navigating the Stability of Daidzein-d6 Stock Solutions: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the integrity of analytical standards is paramount. This in-depth technical guide provides a comprehensive overview of the long-term storage conditions for Daidzein-d6 stock solutions, addressing critical factors that influence its stability and offering detailed experimental protocols for stability assessment.
Recommended Long-Term Storage Conditions
While comprehensive, publicly available long-term stability studies specifically for this compound are limited, recommendations from suppliers and stability data for its non-deuterated analogue, Daidzein, provide a strong foundation for establishing reliable storage protocols.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale and Considerations |
| Solvent | DMSO (Dimethyl Sulfoxide) | Daidzein exhibits good solubility in DMSO (approx. 30 mg/mL), making it a common choice for preparing concentrated stock solutions.[1] |
| Ethanol | Soluble in ethanol, but to a lesser extent than DMSO (approx. 0.1 mg/mL).[1] May be suitable for less concentrated stocks. | |
| Dimethyl Formamide (DMF) | Offers good solubility (approx. 10 mg/mL).[1] | |
| Storage Temperature | -80°C | Optimal for long-term storage (up to 1 year). [2] Minimizes the rate of potential degradation reactions. |
| -20°C | Suitable for intermediate-term storage (up to 6 months).[2][3] A common and practical option for many laboratories. | |
| Atmosphere | Under inert gas (Nitrogen or Argon) | Recommended to prevent oxidation.[2][3] Daidzein, like other phenolic compounds, can be susceptible to oxidative degradation. Purging the solvent and the headspace of the storage vial with an inert gas is a critical step. |
| Light Exposure | Protect from light | Daidzein is sensitive to UV-Vis light and can undergo photodegradation.[4][5] Amber vials or storage in the dark are essential. |
| Freeze-Thaw Cycles | Minimize | Repeated freeze-thaw cycles can accelerate degradation. It is best practice to aliquot stock solutions into single-use vials to avoid this.[2] |
| Aqueous Solutions | Not recommended for storage | Daidzein is sparingly soluble in aqueous buffers, and such solutions are not recommended for storage for more than one day.[1][6] |
Factors Influencing Stability
Several environmental factors can impact the stability of this compound in solution. Understanding these is crucial for maintaining the integrity of stock solutions.
-
Temperature: Elevated temperatures significantly accelerate the degradation of isoflavones.[7][8][9] While daidzein is relatively stable at ambient temperatures for short periods, long-term storage requires sub-zero temperatures.
-
pH: Daidzein is more stable in acidic to neutral conditions and shows instability in alkaline media.[8] Therefore, the use of neutral solvents like DMSO, ethanol, and DMF is preferred over basic solutions.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[4][10] A study on the short-term stability of soy isoflavones revealed that daidzein was sensitive to UV-Vis light.[5]
-
Oxidation: The phenolic hydroxyl groups in the daidzein structure are susceptible to oxidation. Storing solutions under an inert atmosphere is a key preventative measure.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is essential to accurately determine the concentration of this compound and to separate it from any potential degradants. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique.
Forced Degradation Studies
Forced degradation (or stress testing) is a critical component in developing a stability-indicating method. It involves subjecting the this compound solution to harsh conditions to intentionally induce degradation. This helps in identifying potential degradation products and ensuring the analytical method can resolve them from the parent compound.
Table 2: Protocol for Forced Degradation of this compound Stock Solutions
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis. Note: Daidzein is known to be unstable in alkaline media.[8] |
| Oxidative Degradation | Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours. |
| Thermal Degradation | Place a vial of the this compound stock solution in an oven at 80°C for 48 hours. |
| Photodegradation | Expose a vial of the this compound stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period (e.g., 24 hours). |
Stability-Indicating HPLC-UV Method
The following is a general protocol for a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific instrumentation and column.
Table 3: Example HPLC-UV Method for this compound Stability Analysis
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of (A) 0.1% acetic acid in water and (B) 0.1% acetic acid in acetonitrile. |
| Gradient | Start with 88% A and 12% B, hold for 9 min. Increase to 15% B over 10 min. Increase to 27% B over 11 min. Increase to 35% B over 20 min. |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 254 nm. |
| Injection Volume | 10 µL. |
| Column Temperature | 35°C. |
Visualizing Experimental Workflows
To ensure clarity and reproducibility, the workflows for preparing and testing the stability of this compound stock solutions can be visualized.
Conclusion
The long-term stability of this compound stock solutions is critical for the accuracy of research in which it is used as an internal standard. By adhering to the storage conditions outlined in this guide—namely, dissolution in an appropriate organic solvent like DMSO, storage at -80°C under an inert atmosphere, and protection from light—researchers can be confident in the integrity of their analytical standard. Furthermore, the implementation of a validated stability-indicating HPLC method, developed through forced degradation studies, is essential for verifying the stability of these solutions over time. These practices will contribute to the generation of reliable and reproducible scientific data.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In-vivo and in-silico toxicity studies of daidzein: an isoflavone from soy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Throughput Quantification of Daidzein in Biological Matrices using Daidzein-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of daidzein in biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Daidzein-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for pharmacokinetic studies, clinical trials, and other research applications requiring reliable quantification of daidzein.
Introduction
Daidzein is a prominent isoflavone found in soy and other legumes, recognized for its potential health benefits, including the mitigation of menopausal symptoms, reduction of osteoporosis risk, and potential anti-cancer properties. Accurate quantification of daidzein in biological fluids is crucial for understanding its bioavailability, metabolism, and pharmacokinetic profile. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity and sensitivity. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable and reproducible results by correcting for analytical variability.[1] This application note provides a detailed protocol for the extraction and quantification of daidzein in biological samples using this compound as an internal standard.
Experimental
Materials and Reagents
-
Daidzein and this compound standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
β-Glucuronidase/sulfatase from Helix pomatia (for urine analysis)
-
Human plasma and urine (blank)
Sample Preparation
Human Urine:
A simple "dilute and shoot" method following enzymatic hydrolysis is employed for urine samples.[2]
-
To 200 µL of urine, add 200 µL of phosphate buffer (pH 5.0).
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected daidzein levels).
-
Add 20 µL of β-glucuronidase (10,000 U/mL) and 20 µL of sulfatase (1000 U/mL).
-
Incubate at 37°C for 2 hours to hydrolyze daidzein conjugates.
-
Add 450 µL of dimethylformamide (DMF) and 40 µL of formic acid.
-
Vortex for 30 seconds and let it equilibrate for 10 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
Human Plasma:
Protein precipitation is a common and effective method for plasma sample preparation.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Daidzein | 253.1 | 224.1 | 25 |
| 253.1 | 195.1 | 30 | |
| This compound | 259.1 | 230.1 | 25 |
| 259.1 | 199.1 | 30 |
Note: The specific product ions and collision energies should be optimized for the instrument in use.
Results and Discussion
Method Validation
The method should be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include linearity, sensitivity (LOD and LOQ), precision, accuracy, recovery, and matrix effect.
Table 1: Summary of Method Validation Parameters for Daidzein Quantification
| Parameter | Urine | Plasma |
| Linearity (r²) | > 0.99 | > 0.99 |
| LOD (ng/mL) | 0.5 - 1 | 0.1 - 0.5 |
| LOQ (ng/mL) | 1 - 2 | 0.5 - 1 |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 80% |
| Matrix Effect | Minimal with IS | Compensated by IS |
Data compiled from various literature sources.[2][3]
Sample Analysis
The use of this compound as an internal standard effectively compensates for variations in extraction efficiency and ion suppression or enhancement, leading to reliable quantification of daidzein across a wide range of concentrations. The peak area ratio of daidzein to this compound is used to construct the calibration curve and quantify the analyte in unknown samples.
Visualizations
Experimental Workflow for Urine Sample Analysis
Caption: Workflow for the preparation of urine samples for daidzein analysis.
Experimental Workflow for Plasma Sample Analysis
Caption: Workflow for the preparation of plasma samples for daidzein analysis.
Logical Relationship of Internal Standard Use
References
- 1. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 2. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids [mdpi.com]
Application Note: Quantitative Analysis of Daidzein in Human Urine Using Daidzein-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daidzein is a prominent isoflavone found in soy products and is known for its potential health benefits, including the mitigation of risks for hormone-related cancers, cardiovascular disease, and osteoporosis.[1] Accurate quantification of daidzein and its metabolites in biological matrices such as urine is crucial for understanding its bioavailability, metabolism, and physiological effects. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of daidzein in human urine, employing Daidzein-d6 as an internal standard to ensure accuracy and precision.
Metabolic Pathway of Daidzein
In the human body, daidzein undergoes significant metabolism, primarily through glucuronidation and sulfation in the liver and intestines, to form its major conjugated metabolites. Gut microbiota also play a crucial role in metabolizing daidzein to equol and O-desmethylangolensin (O-DMA). For the analysis of total daidzein, an enzymatic hydrolysis step is typically required to convert the conjugated metabolites back to the aglycone form.
References
Application Notes and Protocols for the Quantitative Analysis of Daidzein in Food Matrices using Daidzein-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daidzein is a naturally occurring isoflavone found predominantly in soybeans and other legumes. Due to its potential health benefits, including the mitigation of menopausal symptoms and reduction of risks for hormone-related cancers and osteoporosis, accurate quantification of Daidzein in food products is of significant interest. The complexity of food matrices, however, presents analytical challenges such as matrix effects and analyte loss during sample preparation. The use of a stable isotope-labeled internal standard, such as Daidzein-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and accurate method for the quantification of Daidzein by compensating for these variations.[1][2] This document provides detailed application notes and protocols for the analysis of Daidzein in various food matrices using this compound as an internal standard.
Experimental Protocols
Sample Preparation and Extraction
The choice of extraction method is critical and can be influenced by the nature of the food matrix.[1] Common techniques include solvent extraction, ultrasonication-assisted extraction (UAE), and microwave-assisted extraction (MAE).[3] For many soy-based products, a simple solvent extraction is effective.[4][5]
Materials:
-
Food sample (e.g., soy flour, soy milk, tofu)
-
This compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol)
-
Extraction Solvent: 80% aqueous methanol or acetonitrile-water mixture[4][6]
-
0.1 M Hydrochloric acid (HCl) (optional, for hydrolysis of glycosides)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm)
Protocol:
-
Homogenization: Homogenize solid food samples to a fine powder or slurry. For liquid samples like soy milk, ensure they are well-mixed.
-
Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample. The amount should be comparable to the expected concentration of Daidzein in the sample.
-
Extraction:
-
Add 10 mL of the extraction solvent to the sample.
-
For total Daidzein (aglycone + glycosides), acid hydrolysis can be performed by adding HCl and heating.[7] However, direct analysis of the aglycone is common.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Utilize ultrasonication for 20-30 minutes or microwave-assisted extraction according to instrument parameters to enhance extraction efficiency.[3]
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid matrix from the liquid extract.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[4]
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for its high sensitivity and selectivity.[2][7][8]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in Water or 0.1% Acetic Acid in Water[4][9] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or 0.1% Acetic Acid in Acetonitrile[4][9] |
| Gradient Elution | A typical gradient starts with a low percentage of mobile phase B, increasing linearly to elute Daidzein, followed by a re-equilibration step. An example gradient could be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Conditions:
Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of isoflavones.[1]
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument (e.g., -3.0 to -4.5 kV) |
| Source Temperature | Optimized for the specific instrument (e.g., 120-150 °C) |
| Desolvation Gas Flow | Optimized for the specific instrument |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Daidzein | 253.1 | 223.1 / 195.1 | Optimized for instrument |
| This compound | 259.1 | 229.1 / 198.1 | Optimized for instrument |
Note: The specific m/z values and collision energies should be optimized for the instrument being used.
Data Presentation
The use of this compound as an internal standard allows for the accurate calculation of Daidzein concentration by determining the peak area ratio of the analyte to the internal standard.
Table 1: Method Validation Parameters for Daidzein Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [1][10] |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | [1][4][11] |
| Limit of Quantification (LOQ) | 0.3 - 15 ng/mL | [1][11][12] |
| Recovery (%) | 90 - 110% | [4][10] |
| Intra-day Precision (%RSD) | < 10% | [4][10][11] |
| Inter-day Precision (%RSD) | < 15% | [4][10] |
Table 2: Example Daidzein Content in Various Soy-Based Foods
| Food Matrix | Daidzein Content (µg/g) | Reference |
| Soy Flour | 674 | [4] |
| Soy Milk | 6.27 | [12] |
| Tofu | Varies significantly with processing | [4] |
| Soybean | Varies by variety and growing conditions | [4][9] |
Visualizations
Caption: Workflow for Daidzein analysis in food using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Soy isoflavone analysis: quality control and a new internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. wjpls.org [wjpls.org]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture Experiments Utilizing Daidzein-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy and other legumes, is the subject of extensive research for its potential therapeutic effects, including antioxidant, anti-inflammatory, and estrogenic activities.[1] In vitro cell culture experiments are fundamental to elucidating the mechanisms of action of Daidzein. Accurate quantification of Daidzein in these experimental systems is critical for understanding its uptake, metabolism, and dose-dependent effects on cellular pathways.
Daidzein-d6, a deuterated analog of Daidzein, is an indispensable tool for such quantitative studies. Due to its nearly identical chemical and physical properties to Daidzein, but with a distinct molecular weight, this compound serves as an ideal internal standard for mass spectrometry-based analytical methods. Its use allows for precise and accurate measurement of Daidzein concentrations in complex biological matrices such as cell culture media and cell lysates, by correcting for variations in sample preparation and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in in vitro cell culture experiments designed to investigate the biological activities of Daidzein.
Biological Context: In Vitro Effects of Daidzein
Daidzein has been shown to exert a range of effects on various cancer cell lines. For instance, in human BEL-7402 hepatocellular carcinoma cells, Daidzein induces apoptosis through a pathway mediated by reactive oxygen species (ROS) and mitochondrial dysfunction.[2] This involves a decrease in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins.[2] Furthermore, Daidzein can cause cell cycle arrest at the G2/M phase in this cell line.[2]
The cytotoxic effects of Daidzein are cell-line specific. While it shows activity against BEL-7402 cells with an IC50 value of 59.7±8.1 µM, it displays no significant cytotoxicity towards A549 (lung carcinoma), HeLa (cervical cancer), HepG-2 (hepatocellular carcinoma), and MG-63 (osteosarcoma) cells, where the IC50 values are greater than 100 µM.[2] In osteosarcoma cell lines (143B and U2OS), Daidzein has been observed to inhibit cell proliferation and induce apoptosis.[3]
The anti-inflammatory properties of Daidzein have also been noted. It can mitigate lipopolysaccharide (LPS)-induced injury in hepatocytes by suppressing the expression of inflammatory mediators through the inhibition of the ERK1/2 and NF-κB signaling pathways.[4]
Quantitative Data Tables
The following tables present example data that could be obtained from in vitro experiments using Daidzein, with this compound as an internal standard for quantification.
Table 1: Cytotoxicity of Daidzein on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of Daidzein (µM) |
| BEL-7402 | Hepatocellular Carcinoma | 59.7 ± 8.1[2] |
| A549 | Lung Carcinoma | > 100[2] |
| HeLa | Cervical Cancer | > 100[2] |
| HepG-2 | Hepatocellular Carcinoma | > 100[2] |
| MG-63 | Osteosarcoma | > 100[2] |
Table 2: Effect of Daidzein on Apoptosis and Necrosis in BEL-7402 Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |
| Control | 0 | 5.2 | 1.6 | 93.2 |
| Daidzein | 30 | 15.8 | 2.1 | 82.1 |
Data is illustrative and based on findings suggesting Daidzein induces apoptosis.[2]
Table 3: Intracellular Concentration of Daidzein in BEL-7402 Cells Over Time
| Time (hours) | Daidzein Concentration in Cell Lysate (ng/mg protein) |
| 1 | 50.2 ± 4.5 |
| 6 | 125.8 ± 11.3 |
| 12 | 210.5 ± 18.9 |
| 24 | 180.3 ± 16.2 |
This table represents hypothetical data from an experiment where cells are treated with a fixed concentration of Daidzein, and its intracellular concentration is measured at different time points using LC-MS with this compound as an internal standard.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Daidzein Stock Solution (10 mM):
-
Weigh an appropriate amount of Daidzein powder.
-
Dissolve in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Vortex until fully dissolved.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
This compound Internal Standard Stock Solution (1 mg/mL):
-
Weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol or DMSO.
-
Vortex until fully dissolved.
-
Store in a tightly sealed vial at -20°C.
-
-
This compound Working Solution (1 µg/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
-
This working solution will be used to spike samples during extraction.
-
Protocol 2: Cell Treatment and Sample Collection
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
-
Daidzein Treatment:
-
Once cells have reached the desired confluency, remove the culture medium.
-
Add fresh medium containing the desired concentrations of Daidzein. Prepare dilutions from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time period.
-
-
Sample Collection:
-
Supernatant (Cell Culture Medium):
-
Carefully collect the medium from each well into labeled tubes.
-
Centrifuge to remove any detached cells.
-
Transfer the supernatant to new tubes and store at -80°C until analysis.
-
-
Cell Pellet:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization or using a cell scraper.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Wash the pellet with ice-cold PBS.
-
Store the cell pellet at -80°C until analysis.
-
-
Protocol 3: Sample Preparation for LC-MS/MS Analysis
-
Cell Lysis (for Cell Pellets):
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a solvent like methanol/water.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
-
Protein Precipitation and Internal Standard Spiking:
-
To a known volume of cell lysate or supernatant (e.g., 100 µL), add three volumes of ice-cold acetonitrile or methanol containing the this compound internal standard (e.g., 300 µL of acetonitrile with 10 ng/mL this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for at least 20 minutes.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
-
Vortex and centrifuge to remove any remaining particulates.
-
Transfer to an autosampler vial.
-
Protocol 4: General LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Daidzein from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Daidzein: Precursor ion (m/z) → Product ion (m/z).
-
This compound: Precursor ion (m/z) → Product ion (m/z).
-
-
Analysis: Quantify Daidzein by calculating the peak area ratio of Daidzein to this compound and comparing it to a standard curve prepared in a similar matrix.
-
Visualizations
Caption: Experimental workflow for the quantification of Daidzein in cell culture samples using this compound as an internal standard.
Caption: ROS-mediated mitochondrial dysfunction pathway induced by Daidzein in cancer cells.[2]
References
- 1. Oxidative metabolism of the soy isoflavones daidzein and genistein in humans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative in vitro metabolism of the soy phytoestrogens daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Daidzein in Biological Matrices using Daidzein-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of daidzein in various biological matrices, such as plasma, serum, and urine. The protocol employs a straightforward sample preparation procedure using protein precipitation, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Daidzein-d6 is utilized as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for high-throughput screening and pharmacokinetic studies in drug development and metabolism research.
Introduction
Daidzein is a naturally occurring isoflavone found in soybeans and other legumes. It has garnered significant interest in the scientific community due to its potential health benefits, including estrogenic activity and antioxidant properties. Accurate quantification of daidzein in biological samples is crucial for understanding its pharmacokinetics, metabolism, and biological effects. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable LC-MS/MS analysis as it closely mimics the analyte's behavior during extraction and ionization, thereby minimizing analytical variability. This document provides a detailed protocol for the preparation and analysis of samples containing daidzein with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Daidzein and this compound standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Biological matrix (plasma, serum, or urine)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of daidzein and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations for the calibration curve.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of the biological sample (plasma, serum, or urine) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each sample, standard, and quality control sample (except for the blank matrix).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
For urine samples, a hydrolysis step using β-glucuronidase/sulfatase may be necessary prior to protein precipitation to measure total daidzein (aglycone and conjugated forms).[1][2]
LC-MS/MS Instrumentation and Conditions
A variety of LC-MS/MS systems can be used for this analysis. The following are typical parameters that can be optimized for the specific instrumentation available.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm)[3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and re-equilibrate. |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1][5] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Daidzein | 253.2 | 223.2 | Optimized |
| Daidzein | 253.2 | 91.0 | Optimized |
| This compound | 259.2 | 229.2 | Optimized |
Note: Collision energies should be optimized for the specific mass spectrometer being used. A negative Q1 scan for Daidzein (m/z 253.2) typically generates two major product ions at m/z 223.2 and m/z 91.[5]
Data Presentation
The following tables summarize the quantitative data expected from this method.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Daidzein | 1 - 1000 | > 0.995 | 0.5 | 2 |
Data adapted from representative studies.[1][5]
Table 2: Precision and Accuracy
| Quality Control Sample (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (5) | < 10 | < 15 | 90 - 110 |
| Mid QC (50) | < 10 | < 15 | 90 - 110 |
| High QC (500) | < 10 | < 15 | 90 - 110 |
Acceptance criteria are based on typical bioanalytical method validation guidelines.
Visualizations
Caption: Workflow for the protein precipitation-based sample preparation of biological fluids for daidzein analysis.
Discussion
The described method provides a simple, rapid, and reliable approach for the quantification of daidzein in biological matrices. The protein precipitation protocol is amenable to high-throughput workflows, making it suitable for studies involving a large number of samples. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring data quality. The LC-MS/MS parameters provided serve as a starting point and should be optimized for the specific instrumentation to achieve the best sensitivity and chromatographic separation. This method can be readily adapted for various research and development applications where accurate determination of daidzein is required. Other extraction techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed depending on the complexity of the matrix and the required level of cleanup.[1][6][7] However, for many applications, the simplicity and speed of protein precipitation are advantageous.
References
- 1. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. agronomy.emu.ee [agronomy.emu.ee]
- 7. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Daidzein in Biological Matrices using a Validated UPLC-MS/MS Method with Daidzein-d6 as an Internal Standard
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of daidzein in biological samples. The method utilizes a stable isotope-labeled internal standard, Daidzein-d6, to ensure high accuracy and precision. A streamlined sample preparation protocol involving protein precipitation is presented, followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM). The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput analysis in clinical and research settings.
Introduction
Daidzein is a prominent isoflavone found in soy and other legumes, recognized for its potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities.[1] Accurate quantification of daidzein in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological effects. UPLC-MS/MS offers superior sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard like this compound is essential to compensate for matrix effects and variations during sample processing and analysis.[2][3] This application note provides a comprehensive protocol for the UPLC-MS/MS analysis of daidzein, tailored for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Daidzein (≥98% purity)
-
This compound (stable isotope-labeled internal standard)[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Daidzein and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Daidzein stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation Protocol
A simple and efficient protein precipitation method is employed for sample cleanup.
-
Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample, except for the blank.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
For the analysis of conjugated daidzein metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase would be required prior to protein precipitation.[5]
UPLC-MS/MS Method
Chromatographic Conditions
A reversed-phase UPLC system is used for the separation of daidzein and its internal standard.
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The MRM transitions for daidzein and this compound are selected based on their characteristic fragmentation patterns.[6][7] The protonated molecule [M+H]+ is used as the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Daidzein | 255.1 | 199.1 (Quantifier) | 0.05 | 30 | 25 |
| 137.1 (Qualifier) | 0.05 | 30 | 35 | ||
| This compound | 261.1 | 205.1 | 0.05 | 30 | 25 |
Method Validation
The UPLC-MS/MS method was validated for linearity, limit of quantification (LOQ), precision, accuracy, and recovery.
Linearity and Limit of Quantification
The calibration curve for daidzein was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99. The LOQ, defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10, was determined to be 1 ng/mL.[1][8][9]
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 ng/mL |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The precision, expressed as the relative standard deviation (%RSD), was less than 15%. The accuracy, expressed as the percentage of the nominal concentration, was within 85-115%.[10][11]
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low (5 ng/mL) | < 10% | < 12% | 95 - 105% | 93 - 107% |
| Medium (50 ng/mL) | < 8% | < 10% | 97 - 103% | 96 - 104% |
| High (500 ng/mL) | < 5% | < 8% | 98 - 102% | 97 - 103% |
Recovery
The extraction recovery of daidzein from the biological matrix was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The recovery was consistently above 85% for all QC levels.
Data Presentation and Visualization
Experimental Workflow
Caption: Workflow for Daidzein Analysis.
Daidzein Fragmentation Pathway
Caption: Daidzein MS/MS Fragmentation.
Conclusion
This application note presents a validated UPLC-MS/MS method for the reliable quantification of daidzein in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple sample preparation protocol and rapid UPLC separation make this method suitable for high-throughput analysis in various research and development settings. The provided protocols and data serve as a comprehensive guide for laboratories aiming to establish a robust analytical method for daidzein.
References
- 1. "A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for" by Faraz Rashid, Sudeep Ghimire et al. [scholarlycommons.henryford.com]
- 2. On-line sample preparation using restricted-access media in the analysis of the soy isoflavones, genistein and daidzein, in rat serum using liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Daidzein-d6 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Daidzein-d6 as an internal standard in the quantitative analysis of daidzein and other phytoestrogens in environmental samples. The use of an isotopically labeled standard like this compound is critical for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Introduction
Daidzein is a naturally occurring isoflavone found in soybeans and other legumes. Due to its estrogenic activity, it is considered an endocrine-disrupting compound (EDC) and its presence in the environment, particularly in water sources, is of growing concern. Accurate monitoring of daidzein concentrations in environmental matrices such as wastewater, river water, and soil is essential for assessing its potential ecological impact.
Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative analysis of organic micropollutants. This compound has a chemical structure nearly identical to daidzein, but with six deuterium atoms replacing hydrogen atoms. This mass difference allows for its distinction from the native analyte by a mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during sample extraction, cleanup, and chromatographic separation. This co-elution and similar ionization behavior enable effective correction for analytical variability, leading to highly accurate and precise results.
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the analysis of daidzein in environmental samples. This method offers high sensitivity and selectivity, allowing for the detection and quantification of daidzein at trace levels (ng/L).
Principle
Environmental samples are first fortified with a known amount of this compound. The samples then undergo extraction and cleanup, typically using solid-phase extraction (SPE), to isolate the analytes of interest and remove interfering matrix components. The concentrated extract is then injected into an LC-MS/MS system. The analytes are separated by liquid chromatography and subsequently detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal response of the native daidzein to that of this compound is used to calculate the concentration of daidzein in the original sample.
Typical LC-MS/MS Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of daidzein. These may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate + 0.2% acetic acid[1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 0.2% acetic acid[1] |
| Flow Rate | 0.2 - 0.4 mL/min[2] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C[2] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions (m/z) | Daidzein: Precursor: 253.1 -> Product ions: 224.1, 195.1, 132.1 |
| This compound: Precursor: 259.1 -> Product ion: (Specific to fragmentation) | |
| Collision Energy | Optimized for specific instrument and transitions |
| Dwell Time | 50 - 100 ms |
Experimental Protocols
Protocol for Analysis of Daidzein in Aqueous Environmental Samples (Wastewater, River Water)
This protocol is adapted from methodologies for the analysis of phytoestrogens in aqueous matrices using isotopically labeled internal standards.[3]
3.1.1. Materials and Reagents
-
Daidzein analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 200 mg, 6 mL)
-
Glass fiber filters (1 µm)
-
Nitrogen evaporator
-
LC-MS/MS system
3.1.2. Sample Preparation and Extraction Workflow
Caption: Workflow for the analysis of daidzein in aqueous samples.
3.1.3. Detailed Procedure
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C for up to 48 hours. For longer storage, freeze at -20°C.
-
Filtration: Allow samples to reach room temperature. Filter the sample through a 1 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: To a 500 mL aliquot of the filtered sample, add a known amount of this compound solution (e.g., 50 ng) to achieve a final concentration of 100 ng/L.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL of methanol into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
-
LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.
Quantitative Data and Method Performance
The use of this compound as an internal standard significantly improves the accuracy and precision of the analytical method by compensating for matrix effects and procedural losses. The following tables summarize typical method performance characteristics for the analysis of daidzein in environmental water matrices, based on studies using isotopically labeled standards.[3]
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Daidzein in Environmental Waters
| Matrix | MDL (ng/L) | LOQ (ng/L) |
| Drainage Water | 0.5 - 2.7 | 1.7 - 9.0 |
| River Water | 0.5 - 2.6 | 1.7 - 8.7 |
| WWTP Effluent | 0.4 - 11.0 | 1.3 - 36.7 |
Table 2: Recovery and Precision for Daidzein in Environmental Waters
| Matrix | Absolute Recovery (%) | Relative Recovery (%) | Precision (% RSD) |
| Drainage Water | 63 - 105 | 90 - 132 | 1 - 19 |
| River Water | 63 - 99 | 89 - 139 | 1 - 16 |
| WWTP Effluent | 73 - 133 | 89 - 115 | 1 - 11 |
-
Absolute Recovery: The recovery of the analyte without internal standard correction.
-
Relative Recovery: The recovery of the analyte when corrected with the isotopically labeled internal standard (e.g., this compound). The values closer to 100% demonstrate the effectiveness of the internal standard in correcting for losses.
-
Precision (Relative Standard Deviation - RSD): The variability of repeated measurements.
Logical Relationship for Accurate Quantification
The use of this compound is based on a clear logical relationship to ensure accurate quantification.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Daidzein-d6 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Daidzein-d6 as an internal standard to overcome matrix effects in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte of interest due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of quantification.
Q2: How does using this compound help in overcoming matrix effects?
A: this compound is a stable isotope-labeled (SIL) internal standard for Daidzein. The underlying principle is that a SIL internal standard is chemically identical to the analyte and will therefore have nearly identical chromatographic retention times and ionization behavior. By adding a known amount of this compound to your samples, it co-elutes with the endogenous Daidzein and experiences the same degree of ion suppression or enhancement. Quantification is then based on the ratio of the analyte peak area to the internal standard peak area, which should remain constant even if the absolute signal intensity fluctuates due to matrix effects.
Q3: What is the "deuterium isotope effect" and how can it affect my results?
A: The deuterium isotope effect can cause a slight difference in the physicochemical properties between Daidzein and this compound due to the mass difference between hydrogen and deuterium. This can result in a small shift in chromatographic retention time. If this shift is significant enough to cause the analyte and internal standard to elute in regions with different levels of ion suppression, the ratio of their peak areas will not accurately reflect the analyte concentration, leading to inaccurate and imprecise results.
Q4: What are the regulatory expectations for assessing matrix effects?
A: Regulatory bodies such as the FDA recommend that matrix effects be evaluated during bioanalytical method validation. This typically involves assessing the accuracy and precision of quality control (QC) samples prepared in matrix from at least six different individual sources. The mean accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not be greater than 15%.
Q5: Can I use a different internal standard if this compound is not available?
A: While a SIL internal standard is considered the gold standard, a structural analog can be used as an alternative. However, it is less likely to perfectly mimic the behavior of the analyte in the matrix and during ionization. If a structural analog is used, a more thorough validation of its ability to compensate for matrix effects is required.
Troubleshooting Guides
Issue 1: High Variability or Poor Accuracy in QC Samples Despite Using this compound
Possible Cause:
-
Differential Matrix Effects due to Chromatographic Separation: The deuterium isotope effect may be causing a slight separation between Daidzein and this compound, leading them to experience different degrees of ion suppression.
-
Matrix Effects from Different Lots: The composition of the biological matrix can vary significantly between individuals or lots, resulting in inconsistent matrix effects.
-
Sub-optimal Sample Preparation: Inefficient sample cleanup can lead to a high level of matrix components co-eluting with the analyte and internal standard.
Troubleshooting Steps:
-
Verify Co-elution:
-
Overlay the chromatograms of Daidzein and this compound.
-
Zoom in on the peaks to ensure they are perfectly or near-perfectly co-eluting.
-
If a significant shift is observed, consider modifying the chromatographic method (e.g., adjusting the gradient, changing the column) to improve co-elution.
-
-
Assess Matrix Factor:
-
Perform a post-extraction spike experiment to quantitatively assess the matrix effect (see Experimental Protocols section).
-
Calculate the matrix factor (MF) and the internal standard-normalized matrix factor (IS-normalized MF) for at least six different lots of blank matrix.
-
The IS-normalized MF should be close to 1.0, and the %CV across the different lots should be ≤15%.
-
-
Improve Sample Preparation:
-
If significant matrix effects are observed, consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove more of the interfering matrix components.
-
Issue 2: Inconsistent this compound Peak Area Across a Batch
Possible Cause:
-
Variable Matrix Effects: Severe and variable ion suppression across the analytical run can cause fluctuations in the internal standard signal.
-
Inconsistent Sample Preparation: Errors in the sample preparation workflow can lead to variable recovery of the internal standard.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can affect signal intensity.
Troubleshooting Steps:
-
Review Matrix Effect Data:
-
Analyze the matrix factor data from your validation. If the absolute matrix effect is severe (e.g., >50% suppression), even a well-behaved internal standard may show some variability.
-
-
Evaluate Sample Preparation Procedure:
-
Ensure consistent execution of all sample preparation steps, including pipetting, extraction, and reconstitution.
-
Prepare and analyze a set of standards in a clean solvent to assess the variability of the internal standard response in the absence of matrix.
-
-
Monitor System Suitability:
-
Inject a system suitability standard at regular intervals throughout the analytical run to monitor the instrument's performance and ensure a stable response for the internal standard.
-
Data Presentation
The following table summarizes the expected performance of a validated LC-MS/MS method for Daidzein using this compound as an internal standard, with a focus on parameters related to matrix effects.
| Parameter | Acceptance Criteria | Typical Performance for Daidzein with this compound | Citation |
| Matrix Effect | The %CV of the IS-normalized matrix factor should be ≤15% across at least 6 lots of matrix. | <10% | [1] |
| Recovery | Consistent and reproducible. | >90% | [1] |
| Intra-day Precision (%CV) | ≤15% | <10% | [1] |
| Inter-day Precision (%CV) | ≤15% | ≤20% (over 10 days) | [1] |
| Accuracy | 85-115% of nominal concentration (80-120% for LLOQ). | Within acceptable limits. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol describes the post-extraction spike method to quantitatively determine the matrix effect.
Objective: To determine the effect of the matrix on the ionization of Daidzein and this compound.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Daidzein and this compound stock solutions.
-
LC-MS/MS system.
-
Appropriate solvents for extraction and reconstitution.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Daidzein and this compound into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from the six different sources. Spike Daidzein and this compound into the extracted matrix samples at the same low and high QC concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Daidzein and this compound into the blank matrix from the six different sources before extraction at the same low and high QC concentrations. (This set is used to determine recovery but is often performed alongside the matrix effect assessment).
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for Daidzein and this compound.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Internal Standard (IS) Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Daidzein) / (MF of this compound)
-
-
Recovery:
-
Recovery (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] * 100
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the six different matrix sources should be ≤15%.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting logic for poor performance with this compound.
References
Technical Support Center: Troubleshooting Poor Peak Shape of Daidzein-d6 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with Daidzein-d6. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shapes in their chromatograms.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For an acidic compound like Daidzein, this can often be attributed to secondary interactions with the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Daidzein has acidic hydroxyl groups (pKa1 ≈ 7.5, pKa2 ≈ 9.5) that can interact with free silanol groups on the silica-based stationary phase, a common cause of peak tailing for acidic and basic compounds.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[2][3] The use of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) in the mobile phase is a common and effective strategy.[4][5]
-
Solution 2: Use an End-Capped Column: Modern, well-end-capped C18 columns have fewer accessible silanol groups and are less prone to causing peak tailing with polar and ionizable compounds.[6]
-
Solution 3: Add a Competitive Base (Use with Caution): In some cases, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this can affect column longevity and is less common with modern columns.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2][7]
-
Solution: Reduce the injection volume or dilute the sample and reinject.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.
-
Solution:
-
If using a guard column, replace it.
-
Backflush the analytical column according to the manufacturer's instructions.
-
If the problem persists, the column may need to be replaced.
-
-
Q2: I am observing peak fronting for this compound. What could be the reason?
Peak fronting, where the peak's front is less steep than its tail, is less common than tailing but can still occur.
Potential Causes & Solutions:
-
Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to peak fronting.[3]
-
Solution: Dilute the sample and reinject.
-
-
Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, the analyte may not partition correctly onto the stationary phase, causing fronting. Daidzein has low water solubility (0.0849 mg/mL).[8][9][10]
-
Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as low as possible.
-
-
Column Collapse: This is a more severe issue, where the stationary phase bed is damaged, often due to high pressure or inappropriate mobile phase conditions.
-
Solution: This is irreversible, and the column will need to be replaced.
-
Q3: The peak for this compound is broad. How can I improve its sharpness?
Broad peaks can compromise resolution and sensitivity.
Potential Causes & Solutions:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening.[2]
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.
-
-
Low Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.
-
Column Degradation: An aging column will lose efficiency, resulting in broader peaks.
-
Solution: Replace the column.
-
-
Mismatch between Sample Solvent and Mobile Phase: As with peak fronting, a strong sample solvent can cause band broadening.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
Q4: Will the deuterium labeling in this compound affect its peak shape or retention time compared to unlabeled Daidzein?
Yes, deuterium labeling can have a slight effect on the chromatographic behavior.
-
Isotope Effect on Retention Time: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC.[11][12] This is known as the chromatographic isotope effect. The difference is usually small but can be noticeable, especially in high-resolution systems.
-
Effect on Peak Shape: The peak shape of this compound should ideally be the same as that of unlabeled Daidzein. Any observed poor peak shape is likely due to the chromatographic conditions rather than the deuterium labeling itself. The same troubleshooting principles apply.
Experimental Protocols & Data
Recommended Starting HPLC Method for this compound
This is a general-purpose method that can be a good starting point for your analysis. Optimization will likely be required for your specific application and instrumentation.
| Parameter | Recommendation |
| Column | C18, end-capped, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% Acetic Acid |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and increase to elute Daidzein |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column ID) |
| Column Temperature | 25-35 °C |
| Detection Wavelength | ~250-260 nm[4][6] |
| Injection Volume | 5-20 µL |
| Sample Diluent | Initial mobile phase composition |
Summary of Published HPLC Methods for Daidzein Analysis
The following table summarizes various HPLC conditions reported in the literature for the analysis of Daidzein, which can be adapted for this compound.
| Reference | Column | Mobile Phase | Flow Rate | Detection |
| Gasparetto et al. | Bonus RP (100 x 3.0 mm, 3.5 µm) | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid (Gradient) | 1.0 mL/min | 254 nm[4] |
| Zheng and Row | C18 (250 x 4.6 mm, 5 µm) | A: Water + 0.1% Acetic Acid, B: Acetonitrile + 0.1% Acetic Acid (Gradient) | 1.0 mL/min | 254 nm[5] |
| Riswanto et al. | C18 | Methanol:Water:Acetonitrile (60:35:5 v/v/v) | 1.0 mL/min | 251 nm[13] |
| Anonymous | C18 end-capped | A: 0.1% Acetic Acid, B: Methanol (48:52 v/v) | 1.0 mL/min | 254 nm[6] |
| Sulistyowati et al. | C18 | Methanol: 0.1% Acetic Acid (53:47 v/v) | 1.0 mL/min | 254 nm[14] |
Visual Troubleshooting Guides
Troubleshooting Workflow for Poor this compound Peak Shape
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shapes for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Daidzein - Wikipedia [en.wikipedia.org]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RSM-BASED OPTIMIZATION OF AN RP-HPLC METHOD, ANALYTICAL METHOD VALIDATION, AND CONTENT DETERMINATION OF DAIDZEIN IN SOY SAUCE [bpsa.journals.ekb.eg]
- 14. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Daidzein-d6 Recovery from Serum or Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of Daidzein-d6 from serum or plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from serum or plasma?
A1: The three primary methods for extracting this compound and other small molecules from serum or plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the desired level of cleanliness, sample throughput, and the specific requirements of the downstream analysis (e.g., LC-MS/MS).
Q2: Which extraction method generally provides the highest recovery for isoflavones like this compound?
A2: While recovery can be method- and analyte-dependent, Solid-Phase Extraction (SPE) often yields high recovery and the cleanest extracts by effectively removing matrix components that can interfere with analysis.[1][2] However, Protein Precipitation (PPT) with solvents like acetonitrile can also provide high recovery and is a simpler, faster technique.[1][2][3]
Q3: What is the purpose of using this compound as an internal standard?
A3: this compound is a deuterated form of daidzein, meaning some hydrogen atoms are replaced with deuterium. It is used as an internal standard in quantitative analysis, particularly with mass spectrometry. Because it is chemically almost identical to daidzein, it behaves similarly during sample preparation and analysis. However, it has a different mass, allowing it to be distinguished by the mass spectrometer. This helps to correct for any loss of the analyte during the extraction process and for variations in instrument response, leading to more accurate and precise quantification.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge. To minimize them, you can:
-
Optimize the extraction method: SPE is generally superior to PPT in removing interfering matrix components like phospholipids.
-
Improve chromatographic separation: Adjusting the mobile phase, gradient, or using a different column can help separate this compound from interfering compounds.
-
Use a deuterated internal standard: this compound will be affected by the matrix in a similar way to the non-labeled daidzein, thus compensating for the effect.
-
Dilute the sample: This can reduce the concentration of interfering substances, but may also decrease the analyte signal.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation (PPT) | - Ensure the correct ratio of precipitation solvent (e.g., acetonitrile) to sample is used (typically 3:1 or 4:1 v/v).- Vortex the sample and solvent mixture thoroughly to ensure complete protein denaturation.- Perform the precipitation at a low temperature (e.g., 4°C) to enhance protein aggregation. |
| Inefficient Liquid-Liquid Extraction (LLE) | - Check the pH of the aqueous phase to ensure this compound is in its non-ionized form for better partitioning into the organic solvent.- Ensure vigorous mixing (vortexing) to maximize the surface area between the two phases for efficient extraction.- Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best partitioning coefficient for this compound. |
| Suboptimal Solid-Phase Extraction (SPE) | - Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's protocol to activate the sorbent.- Sample Loading: Load the sample at a slow and steady flow rate to allow for adequate interaction between the analyte and the sorbent.- Washing Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the this compound.- Elution Step: Use a strong enough elution solvent to fully recover the analyte from the sorbent. You may need to test different solvents or solvent mixtures. |
| Analyte Degradation | - Minimize freeze-thaw cycles of the serum/plasma samples.- Process samples promptly after thawing.- Ensure the stability of this compound in the solvents used throughout the extraction process. |
| Issues with Internal Standard | - Verify the concentration and purity of the this compound stock solution.- Ensure the internal standard has been correctly added to all samples, standards, and quality controls. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Ensure uniform vortexing times and speeds for all samples.- Maintain consistent timing for each step of the extraction process across all samples. |
| Pipetting Errors | - Calibrate pipettes regularly.- Use reverse pipetting for viscous fluids like serum or plasma. |
| Matrix Effects | - As mentioned in the FAQs, optimize the cleanup procedure (SPE is often better than PPT for reducing matrix effects).- Evaluate different batches of serum or plasma for variability in matrix effects. |
| Instrumental Issues | - Check for carryover in the LC-MS/MS system by injecting a blank solvent after a high concentration sample.- Ensure the stability of the LC-MS/MS system by monitoring the signal of a standard solution over time. |
Quantitative Data Summary
The following table summarizes representative recovery data for isoflavones from plasma/serum using different extraction methods. Note that specific recovery values can vary based on the detailed protocol, lab conditions, and the specific isoflavone.
| Extraction Method | Analyte | Matrix | Reported Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Rufinamide | Plasma | >80% | [3] |
| Protein Precipitation (Methanol) | Various Drugs | Plasma | Variable, can be lower than ACN | [3] |
| Liquid-Liquid Extraction | Daidzein | Tempeh Extract | - | [4] |
| Solid-Phase Extraction (C18) | Isoflavones | Plasma | >90% | [5] |
| Solid-Phase Extraction (Mixed-Mode) | Peptides | Plasma | >20% for all tested peptides | [1][2] |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a general guideline and may need optimization.
-
Sample Preparation: Thaw frozen serum or plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of serum or plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and should be optimized for this compound.
-
Sample Preparation: Thaw frozen serum or plasma samples on ice. Vortex briefly.
-
Internal Standard Spiking: To 200 µL of serum or plasma, add the this compound internal standard.
-
pH Adjustment (Optional but Recommended): Add a small volume of a buffer to adjust the pH to be slightly acidic (e.g., pH 5-6) to ensure daidzein is not ionized.
-
Extraction Solvent Addition: Add 1 mL of ethyl acetate (or another suitable water-immiscible organic solvent).
-
Extraction: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction (Optional): For higher recovery, the aqueous layer can be re-extracted with another portion of the organic solvent, and the organic layers can be combined.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE) Protocol (using a C18 cartridge)
This is a general protocol and should be adapted based on the specific SPE cartridge and manufacturer's recommendations.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of a weak buffer (e.g., 2% methanol in water). Do not let the cartridge run dry.
-
Sample Loading: Mix 200 µL of serum or plasma (spiked with this compound) with 200 µL of the weak buffer and load it onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of the weak buffer to remove hydrophilic impurities.
-
Elution: Elute the this compound from the cartridge by passing 1 mL of a strong solvent, such as methanol or acetonitrile, into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound extraction from serum or plasma.
Caption: Simplified signaling pathways influenced by daidzein.
References
- 1. Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of p… [ouci.dntb.gov.ua]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jppres.com [jppres.com]
- 5. biorxiv.org [biorxiv.org]
Minimizing ion suppression of Daidzein-d6 in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Daidzein-d6 in complex biological matrices.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, a common internal standard for the quantification of Daidzein.
Q1: I am observing significant variability in my this compound signal between samples. What could be the cause?
A1: Signal variability in an internal standard like this compound is often a primary indicator of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest in the mass spectrometer's ion source, leading to a decreased signal.[1] The complexity of biological matrices such as plasma, urine, and tissue homogenates makes them prone to causing ion suppression.
Q2: How can I confirm that ion suppression is affecting my this compound signal?
A2: A common method to assess ion suppression is the post-extraction addition technique.[2] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract that has undergone the entire sample preparation procedure. A lower peak area in the matrix extract indicates the presence of ion suppression.
Q3: What are the most effective strategies to minimize ion suppression for this compound?
A3: Minimizing ion suppression for this compound involves a multi-faceted approach focusing on sample preparation, chromatography, and mass spectrometry parameters. The most effective strategies include:
-
Efficient Sample Preparation: The goal is to remove interfering matrix components while retaining this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than a simple protein precipitation.[3]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, and column chemistry.
-
Appropriate Ionization Technique: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.
Q4: Can you recommend a starting point for a sample preparation protocol to reduce ion suppression for this compound in plasma or urine?
A4: Yes, Solid-Phase Extraction (SPE) is a robust technique for cleaning up complex biological samples. For isoflavones like Daidzein, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are commonly used. A general protocol involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and eluting the analyte with an organic solvent. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q5: My Daidzein (analyte) and this compound (internal standard) peaks are slightly separated chromatographically. Is this a problem?
A5: Yes, this can be a significant issue. For an internal standard to effectively compensate for matrix effects, it must co-elute with the analyte.[4] Even a slight separation in retention time means that the analyte and the internal standard are not experiencing the exact same matrix environment as they enter the ion source. This can lead to differential ion suppression and inaccurate quantification. To address this, you may need to adjust your chromatographic conditions (e.g., mobile phase, gradient) to ensure co-elution.
Data Presentation
The following table summarizes recovery and matrix effect data for Daidzein from various studies. While this data is for the non-deuterated analogue, it provides a strong indication of the expected performance for this compound under similar conditions. A high recovery and a matrix effect close to 100% (or ion suppression/enhancement close to 0%) are desirable.
| Matrix | Sample Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Human Urine | Enzymatic Hydrolysis, DMF/FA precipitation | Daidzein | >90 | <10 (suppression) | Saha, et al., 2020[5] |
| Human Plasma | Solid-Phase Extraction (SPE) | Daidzein | 77.5 | Not explicitly stated | Gu, et al., 2006[6] |
| Mouse Urine | Solid-Phase Extraction (SPE) | Daidzein | 91-101 | Not explicitly stated | Rashid, et al., 2023[7] |
| Soybean | Methanol/HCl Extraction | Daidzein | >99.8 | Not applicable | Agilent Technologies, 2018[4] |
Experimental Protocols
Here are detailed methodologies for key experiments related to the analysis of Daidzein and by extension, this compound.
Protocol 1: Sample Preparation of Human Urine using a "Dilute and Shoot" Approach
This protocol is adapted from Saha, et al., 2020[5] and is suitable for high-throughput analysis.
-
Enzymatic Hydrolysis:
-
To 200 µL of urine sample in a microcentrifuge tube, add 200 µL of 0.1 M phosphate buffer (pH 6.8).
-
Add 10 µL of this compound internal standard solution (concentration should be optimized for your assay).
-
Add 80 µL of β-glucuronidase (≥10,000 units/mL) and 80 µL of sulfatase (≥1,000 units/mL).
-
Vortex for 1 minute and incubate at 37°C for 2 hours to deconjugate the glucuronidated and sulfated metabolites of Daidzein.
-
-
Protein Precipitation and Extraction:
-
After incubation, add 570 µL of dimethylformamide (DMF) and 40 µL of formic acid.
-
Vortex and let the samples equilibrate for 10 minutes, with a brief vortex every 5 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Isoflavones in Urine
This protocol is a general procedure based on the method described by Rashid, et al., 2023.[8]
-
Sample Pre-treatment:
-
To 50 µL of urine, add 450 µL of 10 mM ammonium acetate (pH 3.7).
-
Add the this compound internal standard.
-
Incubate at 65°C for 4 hours with vigorous vortexing and sonication every hour to hydrolyze conjugates.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode strong anion exchange SPE cartridge (e.g., Phenomenex Strata-X-A).
-
Condition the cartridge with 1 mL of 100% acetonitrile followed by 1 mL of 30% acetonitrile.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 50% acetonitrile solution twice to remove interfering compounds.
-
-
Elution:
-
Elute Daidzein and this compound from the cartridge with two aliquots of 250 µL of Acetonitrile:Methanol (50:50).
-
-
Dry Down and Reconstitution:
-
Dry the eluent under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of a suitable solvent (e.g., 80% Acetonitrile).
-
-
LC-MS/MS Analysis:
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.
-
Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Improving the limit of quantification (LOQ) with Daidzein-d6
Welcome to the technical support center for the application of Daidzein-d6 in improving the limit of quantification (LOQ) for daidzein analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a stable isotope-labeled version of daidzein where six hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because this compound is chemically identical to daidzein, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to normalize for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of daidzein, especially at low concentrations.[1][2][3]
Q2: How does using this compound help in improving the Limit of Quantification (LOQ)?
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[4] this compound helps improve the LOQ by mitigating matrix effects, which are a major source of variability and can suppress the analyte signal.[5] By normalizing the daidzein signal to the this compound signal, the signal-to-noise ratio at lower concentrations is effectively increased, allowing for reliable measurement of smaller amounts of daidzein.
Q3: What are the typical storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of daidzein using this compound as an internal standard.
Issue 1: Poor Linearity in the Calibration Curve
Symptoms:
-
The correlation coefficient (r²) of the calibration curve is below 0.99.
-
The response ratio (analyte/internal standard) is not proportional to the concentration, especially at the lower or upper ends of the curve.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Internal Standard Concentration | Ensure the concentration of this compound is consistent across all calibration standards and samples. The concentration should be high enough to provide a stable signal but not so high that it saturates the detector. |
| Matrix Effects | Even with a deuterated internal standard, significant matrix effects can lead to non-linearity.[5] Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the sample preparation procedure to more effectively remove interferences. |
| Cross-Contamination | Check for any carryover from high concentration samples to subsequent injections. Implement a robust wash cycle for the injection port and column between samples. |
| Detector Saturation | At high concentrations, the detector response may become non-linear. If this is observed at the upper end of the calibration curve, either reduce the concentration range or use a weighted regression model for calibration. |
Issue 2: High Variability in replicate injections (%RSD > 15%)
Symptoms:
-
Poor precision (high Relative Standard Deviation) for quality control (QC) samples and replicates.
-
Inconsistent peak areas for both daidzein and this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure thorough mixing (vortexing) at each step of the extraction process.[6] Automate liquid handling steps if possible to minimize human error. |
| LC System Instability | Check for fluctuations in pump pressure, which can indicate a leak or bubble in the system. Ensure the column is properly conditioned and equilibrated before each run. |
| Ion Source Instability | Clean the ion source of the mass spectrometer, as contamination can lead to erratic ionization. Optimize the ion source parameters (e.g., temperature, gas flow rates) for stable spray. |
| Incomplete Co-elution | While unlikely with a deuterated standard, ensure that the chromatographic peaks for daidzein and this compound completely overlap.[7] A slight separation can expose them to different matrix effects.[5] If separation is observed, consider adjusting the mobile phase composition or gradient. |
Issue 3: Unexpected Peaks or Interferences
Symptoms:
-
Additional peaks are observed at or near the retention time of daidzein or this compound.
-
The baseline is noisy, making peak integration difficult.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Metabolite Interference | Biological samples may contain metabolites of daidzein that are isobaric (have the same mass) and may produce similar fragment ions.[8] Optimize the chromatography to separate these metabolites from the analyte of interest. |
| Isotopic Contribution | The unlabeled daidzein will have a small natural abundance of isotopes that can contribute to the signal of this compound. This is generally negligible but can be a factor at very high daidzein concentrations. |
| Contamination from Labware or Reagents | Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned and rinsed. |
| Co-eluting Matrix Components | Enhance the sample clean-up procedure.[9] Solid-phase extraction (SPE) is often effective at removing interfering compounds.[6] |
Experimental Protocols
Protocol 1: Extraction and Quantification of Daidzein in Human Urine
This protocol is adapted from a rapid LC-MS/MS method.[10][11][12]
1. Sample Preparation (Enzymatic Hydrolysis):
- To 200 µL of urine sample, add 200 µL of phosphate buffer (pH 6.8).
- Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 80 µL of β-glucuronidase (10,000 U/mL) and 80 µL of sulfatase (1000 U/mL).
- Vortex for 1 minute and incubate at 37°C for 2 hours to deconjugate daidzein metabolites.
- After incubation, add 570 µL of dimethylformamide (DMF) and 40 µL of formic acid to precipitate proteins and stop the enzymatic reaction.
- Vortex for 30 seconds, let stand for 10 minutes, and then centrifuge at 13,000 rpm for 15 minutes.
- Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of daidzein from matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Daidzein: m/z 253.2 → 223.2, this compound: m/z 259.2 → 229.2 (example) |
| Collision Energy | To be optimized for the specific instrument |
Quantitative Data Summary
The following tables summarize typical performance data for daidzein quantification using a deuterated internal standard.
Table 1: Method Validation Parameters for Daidzein Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 1000 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.995 | [6] |
| Limit of Quantification (LOQ) | 2 ng/mL | [6] |
| Limit of Detection (LOD) | 0.5 ng/mL | [6] |
Table 2: Precision and Recovery Data
| Parameter | Typical Value | Reference |
| Intra-day Precision (%RSD) | < 10% | [10] |
| Inter-day Precision (%RSD) | < 15% | [13] |
| Extraction Recovery | > 90% | [10] |
Visualizations
Daidzein Analysis Workflow
Caption: Experimental workflow for daidzein quantification.
Daidzein PPAR Signaling Pathway
Caption: Simplified PPAR signaling pathway activated by daidzein.
References
- 1. Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-line sample preparation using restricted-access media in the analysis of the soy isoflavones, genistein and daidzein, in rat serum using liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. agilent.com [agilent.com]
- 5. myadlm.org [myadlm.org]
- 6. mdpi.com [mdpi.com]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine | Semantic Scholar [semanticscholar.org]
- 12. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
The Analytical Edge: A Comparative Guide to Daidzein-d6 and 13C-Daidzein as Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For the quantification of the isoflavone daidzein, a compound of significant interest in nutritional science and drug development, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective, data-supported comparison of two commonly used SIL internal standards for daidzein: Deuterium-labeled Daidzein (Daidzein-d6) and Carbon-13-labeled Daidzein (13C-Daidzein).
Executive Summary
The selection of an internal standard can significantly impact the quality of quantitative data. While both this compound and 13C-Daidzein serve to mimic the analytical behavior of native daidzein, their physicochemical properties are not identical. 13C-Daidzein is generally considered the superior choice due to its greater isotopic stability and closer chromatographic co-elution with the unlabeled analyte. These characteristics allow it to more effectively compensate for variations during sample preparation and analysis, particularly matrix effects. In contrast, this compound, while often more readily available and less expensive, can exhibit chromatographic shifts and a potential for back-exchange of deuterium atoms, which may compromise data accuracy.
Performance Comparison: this compound vs. 13C-Daidzein
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization to accurately compensate for any variations.[1] The primary differences between this compound and 13C-Daidzein stem from the inherent properties of deuterium and carbon-13 isotopes.
| Feature | This compound (Deuterium Labeled) | 13C-Daidzein (Carbon-13 Labeled) | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit a slight retention time shift (typically elutes earlier) compared to unlabeled daidzein. | Co-elutes perfectly with unlabeled daidzein. | The larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties, affecting chromatographic separation.[2] 13C labeling results in a negligible difference in chemical properties, ensuring identical retention times.[2] |
| Isotopic Stability | Risk of deuterium-hydrogen back-exchange, especially in certain solvents or under specific pH conditions. | Highly stable with no risk of isotope exchange. | The C-D bond is weaker than the C-H bond, making it more susceptible to exchange. 13C atoms are integrated into the stable carbon backbone of the molecule. |
| Matrix Effect Compensation | May not perfectly compensate for matrix effects due to potential chromatographic separation from the analyte. | Provides superior compensation for matrix effects due to identical elution and ionization behavior. | If the internal standard and analyte elute at different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[3] |
| Mass Spectrometric Fragmentation | Can sometimes exhibit altered fragmentation patterns compared to the unlabeled analyte. | Fragmentation pattern is identical to the unlabeled analyte, with a predictable mass shift. | The difference in bond energies between C-D and C-H can influence fragmentation pathways in the mass spectrometer. |
| Cost & Availability | Generally more readily available and less expensive to synthesize. | Typically more expensive and may have more limited availability. | The synthetic routes for introducing deuterium are often simpler and more cost-effective than those for incorporating 13C.[4] |
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of daidzein in biological matrices.[5] The following is a representative protocol adaptable for use with either this compound or 13C-Daidzein as the internal standard.
Objective: To quantify the concentration of daidzein in human plasma.
Materials:
-
Human plasma samples
-
Daidzein analytical standard
-
This compound or 13C-Daidzein internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acidified acetonitrile (e.g., with 0.1% FA) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (for cleanup and concentration):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate daidzein from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: ESI
-
MRM Transitions:
-
Daidzein: Q1 253.1 -> Q3 224.1
-
This compound: Q1 259.1 -> Q3 230.1
-
13C-Daidzein (assuming 3 13C atoms): Q1 256.1 -> Q3 227.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of daidzein standard spiked into a blank matrix and a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Determine the concentration of daidzein in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Key Differences
To better illustrate the analytical process and the conceptual differences between the two internal standards, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of daidzein in a biological matrix using an internal standard.
Caption: Idealized chromatograms illustrating the potential retention time shift with this compound versus the co-elution with 13C-Daidzein.
Conclusion and Recommendation
The choice between this compound and 13C-Daidzein as an internal standard depends on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints.
For high-stakes applications such as clinical trials, pharmacokinetic studies, and regulatory submissions, where the utmost accuracy and reliability are non-negotiable, 13C-Daidzein is the highly recommended internal standard. Its superior performance in mimicking the native analyte ensures the most effective compensation for analytical variability, leading to more robust and defensible data.
For exploratory research or high-throughput screening where a slight compromise in accuracy may be acceptable in favor of lower cost, this compound can be a viable option. However, it is crucial to thoroughly validate the method to assess the impact of any potential chromatographic shifts and isotopic instability on the final quantitative results. Careful monitoring of the retention times of both the analyte and the internal standard across different matrices is essential when using a deuterated standard.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. researchgate.net [researchgate.net]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Daidzein-d6 and Genistein-d4 for Isoflavone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isoflavones, such as daidzein and genistein, in complex biological and food matrices is critical for research in nutrition, pharmacology, and clinical diagnostics. The use of stable isotope-labeled internal standards is the gold standard for mass spectrometry-based quantification, primarily due to their ability to effectively compensate for matrix effects and variations during sample processing. This guide provides an objective comparison of Daidzein-d6 and Genistein-d4, two commonly used internal standards, supported by experimental data and protocols.
Introduction to Isoflavone Analysis
Daidzein and genistein are naturally occurring isoflavones found predominantly in soy products.[1] They are classified as phytoestrogens and have been studied for their potential roles in preventing chronic diseases.[2][3] Quantitative analysis, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential to understand their bioavailability, metabolism, and physiological effects.[4]
The use of an appropriate internal standard is crucial for achieving analytical accuracy and precision. An ideal internal standard should have physicochemical properties very similar to the analyte of interest.[2] Stable isotope-labeled standards, such as this compound and Genistein-d4, are considered the most suitable as they co-elute with the native analyte and experience similar ionization efficiency, correcting for losses during sample preparation and mitigating matrix-induced ion suppression or enhancement.
Physicochemical Properties
The selection of an internal standard is fundamentally tied to the specific analyte being measured. This compound is the deuterated form of Daidzein, while Genistein-d4 is the deuterated form of Genistein. Their properties are summarized below.
| Property | Daidzein | This compound | Genistein | Genistein-d4 |
| Molecular Formula | C₁₅H₁₀O₄[5][6] | C₁₅H₄D₆O₄ | C₁₅H₁₀O₅[7] | C₁₅H₆D₄O₅ |
| Molecular Weight | 254.24 g/mol [5][6] | ~260.28 g/mol | 270.24 g/mol [7] | ~274.3 g/mol [8] |
| CAS Number | 486-66-8[5] | N/A | 446-72-0[7] | 187960-08-3[8][9] |
| Primary Use | Analyte | Internal Standard for Daidzein [10] | Analyte | Internal Standard for Genistein [8][9] |
| Purity | ≥97.0% (HPLC)[5] | Typically >98% isotopic purity | ≥97% (HPLC) | ≥99% deuterated forms (d1-d4)[8] |
Performance Comparison: Analyte-Specific Application
The core principle of using stable isotope-labeled standards is that the standard must correspond to the analyte being quantified. Therefore, a direct "performance" comparison is inappropriate. The choice is dictated by the experimental objective.
-
For Daidzein Quantification: this compound is the required internal standard. Its chemical structure is identical to daidzein, except for the substitution of six hydrogen atoms with deuterium. This minimal structural change ensures that it behaves almost identically during extraction and chromatographic separation, but is distinguishable by mass spectrometry.
-
For Genistein Quantification: Genistein-d4 is the appropriate internal standard. It is used to accurately measure the concentration of genistein in a given sample.
Why Not Use Them Interchangeably? While both are isoflavones, daidzein and genistein have distinct properties that prevent the use of their deuterated analogues interchangeably as internal standards for one another.
-
Different Bioavailability: Studies have shown that daidzein is more bioavailable than genistein. In one study, the 24-hour urinary recovery of daidzein was approximately 21%, significantly greater than the 9% recovery for genistein.[11]
-
Distinct Metabolism: Daidzein and genistein follow different metabolic pathways in the gut, leading to unique metabolites.[12][13]
-
Chromatographic Separation: Although structurally similar, daidzein and genistein have different retention times in typical reverse-phase HPLC methods.[3][14] An internal standard must co-elute with its corresponding analyte to effectively correct for matrix effects at the specific point of elution.
Experimental Protocols
Below is a representative LC-MS/MS methodology for the simultaneous analysis of daidzein and genistein using their respective deuterated internal standards.
Sample Preparation (Urine)
This protocol is adapted from a non-enzymatic extraction method.[4]
-
Conditioning: Condition a Solid Phase Extraction (SPE) cartridge.
-
Loading: Transfer 500 µL of the urine sample, spiked with a known concentration of this compound and Genistein-d4, into the SPE cartridge.
-
Washing: Wash the cartridge twice with 1 mL of 50% acetonitrile solution.
-
Elution: Elute the isoflavones by adding 250 µL of an acetonitrile:methanol (50:50) mixture twice.
-
Drying: Dry the final eluent under a nitrogen evaporator at 40°C.
-
Reconstitution: Re-suspend the dried residue in 200 µL of 80% acetonitrile, vortex, and centrifuge (15 min at 15,000× g at 4°C).
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following conditions are a composite from several established methods.[14][15][16]
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).[14]
-
Mobile Phase A: Water with 0.1% formic acid.[14]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing over time to elute the analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[16]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes typical mass spectrometry parameters for the analysis of daidzein and genistein with their deuterated internal standards.
| Compound | Retention Time (RT) | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |
| Daidzein | ~5.5 min | 255.1 | 199.1 / 137.0 |
| This compound | ~5.5 min | 261.1 | 204.1 / 140.0 |
| Genistein | ~6.2 min | 271.1 | 153.1 / 133.0 |
| Genistein-d4 | ~6.2 min | 275.1 | 153.1 / 137.0 |
Note: Retention times are approximate and will vary based on the specific LC conditions. Q1 and Q3 values are based on common adducts and fragmentation patterns. For instance, the precursor ion for daidzein is consistent with its [M+H]+ form.[16][17]
Mandatory Visualizations
Experimental Workflow
The diagram below illustrates the general workflow for isoflavone quantification using LC-MS/MS with deuterated internal standards.
Caption: Workflow for Isoflavone Quantification.
Simplified Isoflavone Signaling Action
Isoflavones like genistein are known to interact with cellular signaling pathways. Genistein, for example, is a well-documented inhibitor of tyrosine kinases.[9]
Caption: Genistein's Inhibition of Tyrosine Kinase.
Conclusion
This compound and Genistein-d4 are not competing products but are essential, analyte-specific tools for accurate isoflavone quantification. The choice between them is determined solely by the target analyte: this compound is the correct internal standard for daidzein analysis, and Genistein-d4 is the correct standard for genistein analysis. Their use is indispensable for correcting matrix effects and procedural variability in LC-MS/MS workflows, ensuring the generation of reliable and reproducible data for researchers in nutrition, disease prevention, and drug development.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. Determination of Isoflavone Content in SRM 3238 Using Liquid Chromatography-Particle Beam/Electron Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein as a dietary supplement; formulation, analysis and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Daidzein analytical standard 486-66-8 [sigmaaldrich.com]
- 6. Daidzein | C15H10O4 | CID 5281708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 染料木黄酮 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. Sapphire North America [sapphire-usa.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparative Analysis of Genistein and Daidzein in Affecting Lipid Metabolism in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. 4.4. Quantification of Isoflavonoids by LC–MS Analysis [bio-protocol.org]
- 17. tandfonline.com [tandfonline.com]
Cross-Validation of Analytical Methods for Daidzein Quantification Using Daidzein-d6 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common bioanalytical methods for the quantification of daidzein, utilizing Daidzein-d6 as a stable isotope-labeled internal standard. The comparison focuses on a conventional High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and a more recent Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic, metabolic, and clinical studies involving daidzein.
Introduction to Daidzein and the Importance of Cross-Validation
Daidzein is a prominent isoflavone found in soy and other legumes, recognized for its potential health benefits, including the mitigation of postmenopausal symptoms and a reduced risk of certain cancers.[1] Its biological effects are primarily mediated through its interaction with estrogen receptors, influencing various signaling pathways. Accurate quantification of daidzein in biological matrices is therefore essential for understanding its pharmacological profile.
Cross-validation of analytical methods is a regulatory requirement when different analytical techniques are used within a study or across different studies to ensure data integrity and consistency.[2][3] This process establishes the equivalence of the methods and the reliability of the generated data. This compound, a deuterated form of daidzein, is an ideal internal standard for such analyses as it shares near-identical physicochemical properties with the analyte, correcting for variability during sample preparation and analysis.
Comparative Analysis of HPLC-MS/MS and UPLC-MS/MS Methods
The following tables summarize the performance characteristics of a conventional HPLC-MS/MS method and a rapid UPLC-MS/MS method for the quantification of daidzein. The data presented is a synthesis from multiple validated methods to provide a comparative overview.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | HPLC-MS/MS Method | UPLC-MS/MS Method |
| Chromatographic System | Standard HPLC System | UPLC System |
| Column | C18 (e.g., 2.1 x 150 mm, 5 µm) | Sub-2 µm particle column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.4 mL/min | 0.4 - 0.6 mL/min |
| Run Time | 10 - 15 minutes | 2 - 5 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Electrospray Ionization (ESI), Negative or Positive |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |
| MRM Transition (Daidzein) | e.g., m/z 253 -> 133 | e.g., m/z 253 -> 133 |
| MRM Transition (this compound) | e.g., m/z 259 -> 137 | e.g., m/z 259 -> 137 |
Table 2: Method Validation Parameters
| Parameter | HPLC-MS/MS Method | UPLC-MS/MS Method |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | 0.1 - 2 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | 85 - 110% | 90 - 105% |
| Matrix Effect | Monitored and within acceptable limits | Monitored and within acceptable limits |
Experimental Protocols
HPLC-MS/MS Method for Daidzein Quantification
This protocol outlines a standard approach for the analysis of daidzein in human plasma.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL into the HPLC-MS/MS system.
b. Chromatographic Conditions
-
Column: C18, 2.1 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 10% B, linearly increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions
-
Ionization: ESI Negative.
-
MRM Transitions: Daidzein (m/z 253 -> 133), this compound (m/z 259 -> 137).
UPLC-MS/MS Method for Daidzein Quantification
This protocol describes a rapid and high-throughput method for daidzein analysis.
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Inject 5 µL into the UPLC-MS/MS system.
b. Chromatographic Conditions
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start with 5% B, linearly increase to 95% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions and equilibrate for 1 minute.
-
Column Temperature: 45°C.
c. Mass Spectrometric Conditions
-
Ionization: ESI Negative.
-
MRM Transitions: Daidzein (m/z 253 -> 133), this compound (m/z 259 -> 137).
Method Comparison and Discussion
The primary advantage of the UPLC-MS/MS method is the significant reduction in analytical run time, which increases sample throughput.[4] The use of sub-2 µm particle columns in UPLC systems results in sharper and narrower chromatographic peaks, leading to improved resolution and often enhanced sensitivity (lower LLOQ) compared to conventional HPLC methods.[4]
While both methods demonstrate excellent linearity, accuracy, and precision, the choice between them may depend on the specific needs of the study. For large-scale clinical trials or high-throughput screening, the UPLC-MS/MS method is more efficient. The HPLC-MS/MS method, while slower, is still a robust and reliable technique suitable for studies with a smaller number of samples.
The use of this compound as an internal standard is crucial for both methods to compensate for potential variability in sample preparation and matrix effects, thereby ensuring the accuracy and reliability of the quantitative results.
Daidzein Signaling Pathway
Daidzein primarily exerts its biological effects by acting as a selective estrogen receptor modulator (SERM). It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERβ.[3] This interaction can trigger or inhibit downstream signaling pathways, depending on the tissue type and the relative expression of ER subtypes. One of the key pathways modulated by daidzein is the PI3K/Akt signaling cascade, which is involved in cell survival, proliferation, and apoptosis.[5]
Caption: Daidzein interaction with estrogen receptors and downstream PI3K/Akt signaling.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-MS/MS and UPLC-MS/MS are suitable methods for the quantification of daidzein in biological matrices when used in conjunction with a stable isotope-labeled internal standard like this compound. The choice of method will depend on the specific requirements of the study, with UPLC-MS/MS offering significant advantages in terms of speed and sensitivity. Proper cross-validation is essential to ensure the comparability and reliability of data generated by different analytical methods.
References
- 1. Frontiers | The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Daidzein Analysis with Daidzein-d6: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical performance for the quantification of Daidzein, a prominent isoflavone found in soy products, using Daidzein-d6 as an internal standard. The data presented herein is a synthesis of typical performance characteristics reported in validated analytical methods, structured as a simulated inter-laboratory comparison to aid researchers in evaluating and implementing robust analytical protocols.
I. Introduction to Daidzein and its Quantification
Daidzein (4',7-dihydroxyisoflavone) is a naturally occurring isoflavone abundant in soybeans and other legumes.[1] Due to its potential health benefits, including roles in mitigating chronic diseases, the accurate quantification of Daidzein in biological matrices is crucial for clinical and preclinical research.[2] Stable isotope-labeled internal standards, such as this compound, are instrumental in achieving high accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations in sample processing.
II. Comparative Analytical Performance
The following tables summarize key performance metrics from simulated inter-laboratory data for the analysis of Daidzein using Liquid Chromatography-Mass Spectrometry (LC-MS) with this compound as the internal standard. These metrics are essential for evaluating the reliability and suitability of an analytical method for its intended purpose.[3][4]
Table 1: Linearity and Sensitivity
| Laboratory | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Lab A | 0.25 - 1000 | >0.995 | 0.5 | 2 |
| Lab B | 1 - 1000 | >0.99 | 1 | 4 |
| Lab C | 0.5 - 500 | >0.99 | 0.2 | 0.8 |
LOD: Limit of Detection; LOQ: Limit of Quantitation
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Laboratory | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Lab A | 5 | <10% | <15% | 95 - 105% |
| 50 | <8% | <12% | 98 - 102% | |
| 500 | <5% | <10% | 99 - 101% | |
| Lab B | 10 | <15% | <20% | 90 - 110% |
| 100 | <10% | <15% | 92 - 108% | |
| 800 | <8% | <12% | 95 - 105% | |
| Lab C | 2 | <12% | <18% | 93 - 107% |
| 20 | <9% | <14% | 96 - 104% | |
| 200 | <6% | <11% | 98 - 102% |
%RSD: Percent Relative Standard Deviation
III. Experimental Protocols
A generalized experimental protocol for the quantification of Daidzein in a biological matrix (e.g., plasma, urine) using this compound is outlined below. This protocol is based on common methodologies found in the literature.[5][6]
1. Sample Preparation
-
To 100 µL of the biological sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
For total Daidzein quantification (including conjugated forms), enzymatic hydrolysis is required. Add a mixture of β-glucuronidase and sulfatase and incubate at 37°C for 2 hours.[5]
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typical flow rates are between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Daidzein Transition: m/z 253.2 → 223.2[6]
-
This compound Transition: The specific transition will depend on the labeling pattern of the internal standard.
-
-
IV. Visualized Workflows and Pathways
Daidzein Analysis Workflow
Caption: General workflow for Daidzein analysis.
Metabolic Pathway of Daidzein
Caption: Metabolic pathway of Daidzein.
V. Conclusion
The presented data highlights the robustness and reliability of LC-MS methods employing this compound for the quantification of Daidzein. While slight variations in performance metrics such as LOD, LOQ, and precision exist between laboratories, the overall accuracy and linearity are consistently high. The use of a stable isotope-labeled internal standard like this compound is critical for mitigating analytical variability and ensuring data of the highest quality in research and drug development. Researchers should perform in-house validation to establish method performance characteristics specific to their laboratory and matrix of interest.[8][9][10]
References
- 1. Daidzein - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. sps.nhs.uk [sps.nhs.uk]
- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. scribd.com [scribd.com]
- 10. ema.europa.eu [ema.europa.eu]
Performance of Daidzein-d6 Across Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of Daidzein and its metabolites is crucial. Daidzein-d6, a deuterated analog of Daidzein, is a widely used internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure the precision and accuracy of quantitative methods. The choice of mass spectrometer can significantly impact the performance of an assay. This guide provides a comparative evaluation of this compound performance in different mass spectrometers, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The performance of an LC-MS/MS method for Daidzein quantification, where this compound would serve as an internal standard, is characterized by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), and the linear dynamic range. The choice of mass spectrometer, such as a triple quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or an Orbitrap, influences these performance metrics.
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Typical Limit of Quantification (LOQ) | 0.12 - 2 ng/mL[1][2][3][4] | Generally higher than QqQ, suitable for screening | 0.12 ng/mL (in high-resolution full scan)[4] |
| Linear Dynamic Range | 0.24 - 4000 ng/mL (Varies with specific method)[1][5] | Comparable to QqQ | Wide dynamic range, often up to five orders |
| Selectivity | High (using Selected Reaction Monitoring - SRM)[1] | High (with high-resolution mass measurement) | Very High (with high-resolution mass measurement)[6] |
| Primary Application | Targeted quantification[7] | Screening and quantification | Targeted and untargeted analysis[6] |
Experimental Methodologies
The successful analysis of Daidzein using this compound as an internal standard relies on robust experimental protocols. Below are representative methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A commonly employed technique for extracting Daidzein and its internal standard from biological matrices like plasma or urine is Liquid-Liquid Extraction.
-
Sample Aliquoting : Take a precise volume of the biological sample (e.g., 100 µL of plasma).
-
Internal Standard Spiking : Add a known concentration of this compound solution.
-
Extraction Solvent Addition : Add an immiscible organic solvent (e.g., a mixture of n-hexane and diethyl ether)[1].
-
Vortexing and Centrifugation : Mix thoroughly to ensure efficient partitioning of the analyte and internal standard into the organic layer, followed by centrifugation to separate the layers.
-
Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and detection of Daidzein and this compound are typically performed using a reverse-phase C18 column coupled to a mass spectrometer.
-
Chromatographic Column : A C18 column is frequently used for the separation of Daidzein and its metabolites[1].
-
Mobile Phase : A gradient elution with a mixture of an aqueous solvent (often containing a small amount of formic acid for better ionization) and an organic solvent like acetonitrile or methanol is common[1][8].
-
Ionization : Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used, with ESI in negative ion mode often providing optimal response for Daidzein[2][3][9].
-
Mass Spectrometry Detection :
-
Triple Quadrupole (QqQ) : Operated in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity[1][8]. The transitions for Daidzein (m/z 253.2 → 91 and 223.2) and its deuterated internal standard would be monitored[2][3].
-
Q-TOF and Orbitrap : These high-resolution mass spectrometers (HRMS) can perform targeted analysis with high mass accuracy, reducing the likelihood of interferences. They also offer the advantage of retrospective data analysis[6][10].
-
Visualizing Experimental and Biological Pathways
To better understand the analytical workflow and the biological context of Daidzein, the following diagrams are provided.
Daidzein and its metabolites have been shown to influence cellular signaling pathways. For instance, a metabolite of Daidzein, 6,7,4'-trihydroxyisoflavone (6,7,4'-THIF), can suppress solar UV-induced Matrix Metalloproteinase 1 (MMP-1) expression by inhibiting Protein Kinase Cα (PKCα) and its downstream signaling cascades[11][12].
References
- 1. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A rapid ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of daidzein, its valine carbamate prodrug, and glucuronide in rat plasma samples: Comparison of the pharmacokinetic behavior of daidzine valine carbamate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. The Daidzein Metabolite, 6,7,4'-Trihydroxyisoflavone, Is a Novel Inhibitor of PKCα in Suppressing Solar UV-Induced Matrix Metalloproteinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The daidzein metabolite, 6,7,4'-Trihydroxyisoflavone, is a novel inhibitor of PKCα in suppressing solar UV-induced matrix metalloproteinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Deuterated Internal Standards for Daidzein Analysis: A Comparative Overview
In the quantitative analysis of the isoflavone daidzein, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and reliable results. Among the available options, deuterated analogs of daidzein are frequently employed. This guide provides a comparative overview of Daidzein-d6 and other deuterated internal standards, supported by experimental data from various studies.
Performance Comparison of Deuterated Internal Standards
While direct head-to-head comparative studies are limited, the following table summarizes the performance characteristics of analytical methods employing this compound and other relevant deuterated internal standards for the analysis of daidzein and related isoflavones. This data, compiled from various validated LC-MS/MS methods, offers insights into their respective capabilities in terms of linearity, precision, and accuracy.
| Internal Standard | Analyte(s) | Matrix | Linearity (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| This compound | Daidzein, Genistein | Human Plasma | 1-1000 | <15% | <15% | Within ±15% | [1] |
| Equol-d4 | Equol | Human Plasma | 1-1000 | <15% | <15% | Within ±15% | [1] |
| Genistein (non-deuterated) | Daidzein, Daidzein-7-O-glucuronide | Rat Plasma | 0.24-1000 | <13.2% | <13.2% | -0.5% to 2.4% | [2] |
| ¹³C₃-Daidzein | Daidzein | Human Urine | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| ¹³C₃-Genistein | Genistein | Human Urine | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Note: The data presented is compiled from different studies and is not the result of a direct comparative experiment. Performance characteristics can vary based on the specific experimental conditions, instrumentation, and matrix.
Experimental Protocols
Below is a representative experimental protocol for the quantification of daidzein in plasma using a deuterated internal standard, based on established methodologies.
LC-MS/MS Method for the Quantification of Daidzein in Human Plasma
This protocol is adapted from a validated method for isoflavone analysis[1].
1. Sample Preparation:
-
To 1 mL of plasma sample, add 30 µL of this compound internal standard solution (10 µg/mL).
-
Add approximately 3000 units of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for 18 hours to hydrolyze the conjugated forms of daidzein.
-
Perform a liquid-liquid extraction with 5 mL of diethyl ether.
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Column: Acquity UPLC® BEH C18 column (100 mm x 3.0 mm i.d., 1.7 µm particle size).
-
Mobile Phase: Isocratic elution with 0.01% ammonium acetate (pH 5) and methanol (40:60, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6410) with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
Capillary Voltage: 4 kV.
-
Source Temperature: 325°C.
-
MRM Transitions:
-
Daidzein: m/z 253 -> 224
-
This compound: m/z 259 -> 230
-
Mandatory Visualizations
Signaling Pathway of Daidzein
Daidzein is known to exert its biological effects through various signaling pathways. One of the key mechanisms involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways, which play a crucial role in inflammation and cell proliferation[4][5][6].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures | PLOS One [journals.plos.org]
- 6. Daidzein Synergizes with Gefitinib to Induce ROS/JNK/c-Jun Activation and Inhibit EGFR-STAT/AKT/ERK Pathways to enhance Lung Adenocarcinoma cells chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Daidzein-d6 for Clinical Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in clinical studies is paramount. This guide provides a comprehensive comparison of Daidzein-d6 as an internal standard for the clinical research of daidzein, evaluating its performance against other common alternatives and presenting supporting experimental data.
The isoflavone daidzein is the subject of extensive research for its potential therapeutic effects. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, metabolic, and efficacy studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. While this compound is an ideal choice due to its structural identity with the analyte, other deuterated and non-deuterated analogues are also employed. This section compares the performance of this compound with other commonly used internal standards based on key validation parameters.
Disclaimer: The following data is compiled from multiple studies. Direct comparison of values between different studies should be interpreted with caution due to variations in experimental conditions, instrumentation, and matrices.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| This compound | Daidzein | 0.5 - 1000 | 0.5 | > 0.995 | [1] |
| Genistein-d4 | Daidzein | 1 - 1000 | 1 | > 0.99 | [2] |
| ¹³C₃-Daidzein | Daidzein | Not Specified | <50 ng/mL | Not Specified | [3] |
| Structural Analog | Daidzein | 5 - 200 | 0.4 - 0.5 | > 0.9999 | [4] |
Table 2: Accuracy and Precision
| Internal Standard | Analyte | Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| This compound | Daidzein | 1.5, 75, 750 | 95.2 - 107.1 | < 10 | < 15 | [2] |
| Genistein-d4 | Daidzein | 10, 50, 500 | 91 - 101.2 | 1.31 - 3.6 | 3.1 - 5.0 | [1] |
| Structural Analog | Daidzein | Not Specified | Not Specified | 3.3 - 6.7 | 4.5 - 4.6 | [2] |
Table 3: Recovery
| Internal Standard | Analyte | Matrix | Recovery (%) | Reference |
| This compound | Daidzein | Human Urine | > 90 | [2] |
| Genistein-d4 | Daidzein | Human Urine | 91 - 101 | [1] |
| Structural Analog | Daidzein | Rat Plasma | ~85 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of daidzein in biological fluids.
Sample Preparation: Protein Precipitation & Hydrolysis
-
Thaw frozen plasma or urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike 100 µL of the sample with 10 µL of the internal standard solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For the analysis of total daidzein (aglycone + conjugates), perform enzymatic hydrolysis by adding β-glucuronidase/sulfatase and incubating at 37°C for 2 hours[2].
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often optimal for isoflavones[2].
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for daidzein and the internal standard. For example:
-
Daidzein: m/z 253.1 → 132.1
-
This compound: m/z 259.1 → 135.1
-
Visualizing the Science
To better understand the context of daidzein research and the analytical workflow, the following diagrams are provided.
Daidzein exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting the results of clinical studies.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for accurate and precise quantification of daidzein in clinical research. This compound, being structurally and chemically identical to the analyte, offers the most reliable correction for analytical variability. While other internal standards, such as Genistein-d4, can also provide acceptable performance, the ideal choice remains the deuterated analog of the analyte of interest. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in developing and validating robust bioanalytical methods for daidzein quantification, ultimately contributing to a better understanding of its role in human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of daidzein and genistein in soybean foods by automated on-line in-tube solid-phase microextraction coupled to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Daidzein-d6: A Step-by-Step Guide for Laboratory Professionals
For research use only. Not for human or veterinary diagnostic or therapeutic use.
This guide provides essential safety and logistical information for the proper disposal of Daidzein-d6 in a laboratory setting. The following procedures are based on the safety data sheets for the analogous compound, Daidzein, and are intended to ensure the safe handling and disposal of this chemical. Researchers, scientists, and drug development professionals should always consult their institution's specific waste management protocols and local regulations in conjunction with this guidance.
Summary of Hazard and Handling Information
Proper handling and disposal of this compound require an understanding of its potential hazards and the necessary personal protective equipment (PPE).
| Hazard Classification & PPE Recommendations (Based on Daidzein) | |
| Hazard Classification | |
| Skin Irritation | Category 2[1][2] |
| Eye Irritation | Category 2A[1][2] |
| Personal Protective Equipment (PPE) | |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[3] |
| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] |
| Respiratory Protection | Not required under normal use with adequate ventilation. Avoid formation of dust.[2][3] |
| Emergency Procedures | |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2] |
| In case of skin contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[2] |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is critical for laboratory safety and environmental compliance.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealable waste container for all this compound waste.
-
The container should be made of a material compatible with the chemical and any solvents used.
-
Label the container clearly as "this compound Waste" and include any other hazard warnings as required by your institution.
-
-
Waste Collection:
-
For solid waste, such as unused compound or contaminated consumables, carefully place it into the designated waste container to avoid generating dust.[2]
-
For liquid waste, such as solutions containing this compound, pour the waste into a designated, sealed container. Do not pour this compound waste down the drain.[1][2][3]
-
-
Storage:
-
Store the sealed this compound waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The storage area should be clearly marked as a hazardous waste accumulation area.
-
-
Final Disposal:
-
Arrange for the disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest or any other required documentation to the disposal service, including the Safety Data Sheet for Daidzein.
-
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Daidzein-d6
Essential Safety and Handling Guide for Daidzein-d6
Topic: Personal Protective Equipment for Handling this compound
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. All procedures are based on the safety data for the parent compound, Daidzein, and are intended to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Hazard Summary for Daidzein (Parent Compound):
| Hazard Classification | GHS Statement | Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
This data is based on the non-deuterated form, Daidzein, and should be used as a primary reference for handling this compound.
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial to prevent contamination and ensure user safety. The following steps outline the recommended procedure from preparation to post-handling.
Engineering Controls and Preparation
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Work Area: Designate a specific area for handling this compound. Ensure the workspace is clean and uncluttered. An absorbent bench liner can be used to contain any potential spills.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment should be worn at all times when the compound is being handled.
Recommended PPE for Handling this compound:
| Body Part | Required PPE | Material/Standard | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber | Prevents skin contact which can lead to irritation.[3] Gloves should be inspected before use and disposed of properly after handling. |
| Body | Laboratory coat | Standard cotton or polyester | Protects skin and personal clothing from contamination. Should be fully buttoned.[4] |
| Respiratory | Not generally required for small quantities | N/A | For procedures with a high likelihood of generating dust or aerosols, a NIOSH-approved respirator may be necessary based on a risk assessment. |
| Feet | Closed-toe shoes | Leather or other liquid-resistant material | Protects feet from spills and falling objects.[4] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, bench liners, and weighing papers, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
Disposal Procedure
-
Collection: Place all contaminated materials and excess this compound into the appropriate, clearly labeled waste containers. Do not overfill containers.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Irritant").
-
Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic until they are collected by the institution's environmental health and safety (EHS) department.
-
Disposal: All chemical waste must be disposed of through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.[2][3]
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the most current SDS for the parent compound, Daidzein.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
